3-Pentanol-d5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
14848-79-4 |
|---|---|
Fórmula molecular |
C5H12O |
Peso molecular |
93.18 g/mol |
Nombre IUPAC |
2,2,3,4,4-pentadeuteriopentan-3-ol |
InChI |
InChI=1S/C5H12O/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3/i3D2,4D2,5D |
Clave InChI |
AQIXEPGDORPWBJ-ZDGANNJSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 3-Pentanol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-pentanol-d5, a deuterated analog of 3-pentanol (B84944), and the analytical methodologies for determining its isotopic purity. This information is critical for researchers utilizing deuterated compounds as internal standards in mass spectrometry-based quantitative analyses, for probing kinetic isotope effects, and in the development of deuterated drugs with enhanced metabolic stability.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach involves the reaction of a deuterated Grignard reagent, ethyl-d5 magnesium bromide, with a deuterated aldehyde, propanal-d2.
Synthetic Pathway
The overall synthetic scheme is a two-step process starting from commercially available deuterated starting materials.
Experimental Protocol
This protocol is a proposed method based on established Grignard reaction procedures.
Materials:
-
Ethyl-d5 bromide (C₂D₅Br)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Propanal-d2 (CH₃CD₂CHO)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethyl-d5 Magnesium Bromide (Grignard Reagent):
-
All glassware must be rigorously dried to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a solution of ethyl-d5 bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often with gentle warming.
-
Once the reaction starts, the remaining ethyl-d5 bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Propanal-d2:
-
The solution of ethyl-d5 magnesium bromide is cooled in an ice bath.
-
A solution of propanal-d2 in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.
-
The crude this compound is then purified by fractional distillation.
-
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] It is important to distinguish between two key terms:
-
Isotopic Enrichment: The percentage of a specific isotope (in this case, deuterium) at a particular atomic position.[2]
-
Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d5).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis.[1]
¹H NMR (Proton NMR):
-
Principle: In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. By integrating the remaining proton signals against a known internal standard, the overall isotopic purity can be estimated.
-
Expected Spectrum of 3-Pentanol (non-deuterated): The ¹H NMR spectrum of non-deuterated 3-pentanol typically shows a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H) around 3.5 ppm, a quartet for the methylene (B1212753) protons (-CH₂-) around 1.4 ppm, and a triplet for the methyl protons (-CH₃) around 0.9 ppm.
-
Analysis of this compound: For a successful synthesis of this compound (CD₃CD₂CH(OH)CH₂CH₃), the signals for the ethyl group at one side of the hydroxyl group would be absent. The presence of residual proton signals at these positions would indicate incomplete deuteration.
²H NMR (Deuterium NMR):
-
Principle: ²H NMR directly detects the deuterium (B1214612) nuclei, providing information about the positions and relative abundance of deuterium atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic distribution of a compound.
-
Principle: The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its deuterated mass. The presence of ions with lower masses (M-1, M-2, etc.) indicates the presence of isotopologues with fewer deuterium atoms. The relative intensities of these peaks can be used to calculate the isotopic distribution and the overall isotopic purity.[3]
-
Expected Fragmentation of 3-Pentanol: The mass spectrum of 3-pentanol is characterized by a significant fragment at a mass-to-charge ratio (m/z) of 59, resulting from the cleavage of an ethyl group.[1] For this compound, the masses of the molecular ion and key fragments will be shifted according to the number of deuterium atoms.
Quantitative Data
The following table summarizes hypothetical quantitative data for a batch of synthesized this compound, as would be determined by mass spectrometry.
| Parameter | Value |
| Isotopic Distribution | |
| d5 (fully deuterated) | 95.2% |
| d4 | 3.5% |
| d3 | 1.0% |
| d2 | 0.2% |
| d1 | 0.1% |
| d0 (non-deuterated) | <0.1% |
| Overall Isotopic Purity | 99.5 atom % D |
Note: The overall isotopic purity (atom % D) is calculated from the weighted average of the deuterium content in all isotopologues.
Logical Workflow for Isotopic Purity Assessment
A systematic workflow is essential for the comprehensive characterization of the isotopic purity of synthesized this compound.
Conclusion
The synthesis of this compound via the Grignard reaction is a robust and reliable method. A thorough characterization of its isotopic purity using a combination of NMR and MS techniques is paramount to ensure its suitability for its intended applications in research and development. The methodologies and data presented in this guide provide a framework for the successful synthesis and quality control of this important deuterated compound.
References
Navigating the Isotopic Landscape: A Technical Guide to the Physical Characteristics of Deuterated 3-Pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of scientific research and pharmaceutical development, the substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), offers a subtle yet powerful tool. This process, known as deuteration, can significantly alter the metabolic fate and pharmacokinetic profile of a molecule, making deuterated compounds invaluable as internal standards in analytical chemistry and as therapeutic agents with enhanced properties. 3-Pentanol, a simple secondary alcohol, serves as a fundamental scaffold for understanding the physical ramifications of isotopic substitution. This technical guide provides an in-depth exploration of the physical characteristics of 3-Pentanol and the anticipated effects of deuteration, alongside detailed experimental protocols for their determination.
Physical Characteristics of 3-Pentanol
3-Pentanol is a colorless liquid with a characteristic odor.[1] Its physical properties are well-documented and serve as a baseline for understanding the effects of deuteration.
| Property | Value | References |
| Molecular Formula | C₅H₁₂O | [1][2] |
| Molar Mass | 88.15 g/mol | [1][2][3][4] |
| Appearance | Colorless liquid | [1] |
| Density | 0.815 g/mL at 25 °C | [3][5][6][7] |
| Melting Point | -63.68 °C to -75 °C | [2][5][6] |
| Boiling Point | 114-116 °C | [1][3][5][6] |
| Solubility in Water | 5.5 g/100 mL (30 °C) | [1][5] |
| Refractive Index (n20/D) | 1.410 | [3][5][7] |
The Impact of Deuteration on Physical Characteristics
The primary changes in physical properties arise from the increased mass of deuterium (approximately 2 g/mol ) compared to protium (B1232500) (approximately 1 g/mol ).
| Property | Expected Effect of Deuteration | Rationale |
| Molar Mass | Increase | Direct consequence of substituting hydrogen atoms with heavier deuterium atoms. For example, the molar mass of fully deuterated 3-Pentanol (C₅D₁₂O) would be approximately 100.22 g/mol . |
| Density | Increase | With a negligible change in molecular volume, the increased mass leads to a higher density. |
| Boiling Point | Slight Increase | The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to stronger intermolecular van der Waals forces. This, in turn, requires more energy to overcome, resulting in a slightly elevated boiling point. |
| Melting Point | Slight Increase or Decrease | The effect on the melting point is less predictable as it depends on changes in crystal lattice packing and intermolecular forces, which can be complex. |
| Refractive Index | Slight Decrease | The refractive index is related to the electronic polarizability of the molecule. The shorter C-D bond has a slightly lower polarizability than the C-H bond, which is expected to result in a small decrease in the refractive index. |
Experimental Protocols
Accurate determination of the physical properties of deuterated 3-Pentanol requires precise experimental methodologies. Below are standard protocols for key physical measurements.
Boiling Point Determination (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of the liquid sample is placed in the small test tube.
-
The capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Melting Point Determination
Objective: To determine the temperature at which the solid and liquid phases are in equilibrium.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
A small amount of the solidified sample is finely powdered.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the solid into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Density Measurement (Pycnometer Method)
Objective: To determine the mass per unit volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is brought to a constant temperature in the thermostatic bath.
-
The filled pycnometer is weighed.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
-
The density of the sample is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer).
Refractive Index Measurement (Abbe Refractometer)
Objective: To measure the extent to which light is bent when it passes through the liquid.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (typically 20 °C).
-
The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read from the scale.
Application in Drug Development: Experimental Workflow for Pharmacokinetic Studies
Deuterated compounds are frequently synthesized for use as internal standards in pharmacokinetic (PK) studies. The following workflow illustrates this application.
Caption: Workflow for the use of deuterated 3-Pentanol as an internal standard in a typical pharmacokinetic study.
This workflow highlights the critical role of the synthesized deuterated internal standard in the accurate quantification of an analyte in biological matrices, ultimately enabling the determination of key pharmacokinetic parameters.
Conclusion
The physical characteristics of deuterated 3-Pentanol, while not extensively documented, can be reliably predicted to differ slightly from its non-deuterated counterpart due to isotopic effects. These differences, particularly the increase in mass, are foundational to its utility in modern analytical and pharmaceutical sciences. The detailed experimental protocols provided herein offer a robust framework for the precise characterization of these and other deuterated compounds. As the demand for more sensitive and accurate analytical methods grows, the application of deuterated standards, such as deuterated 3-Pentanol, will continue to be a cornerstone of research and development in the pharmaceutical industry.
References
- 1. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pentanol (584-02-1) for sale [vulcanchem.com]
- 3. 3-Pentanol 98 584-02-1 [sigmaaldrich.com]
- 4. 3-Pentanol (CAS 584-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Pentanol CAS#: 584-02-1 [m.chemicalbook.com]
- 6. ez.restek.com [ez.restek.com]
- 7. 3-Pentanol | 584-02-1 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
3-Pentanol-d5 CAS number and molecular weight
An In-depth Technical Guide to 3-Pentanol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of 3-Pentanol (B84944). It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its properties, analytical methodologies, and biological significance. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes its role in plant signaling pathways.
Core Data Presentation
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 144032-75-7 | [1][2] |
| Molecular Formula | C₅H₇D₅O | [1] |
| Molecular Weight | 93.18 g/mol | [1] |
| Appearance | Clear colorless liquid | [1] |
| Melting Point | -8 °C | [1] |
| LogP | 1.167 | [1] |
Role in Plant Immunity and Signaling
3-Pentanol, the non-deuterated form of this compound, is a volatile organic compound that plays a significant role in plant defense mechanisms. It has been shown to prime plant immunity against microbial pathogens.[1] Exposure to gaseous 3-pentanol can trigger induced resistance in plants, such as Arabidopsis, against pathogens like Pseudomonas syringae pv. tomato.[2][3] This induced resistance is mediated through the upregulation of defense-related genes, indicating a priming effect on the salicylic (B10762653) acid (SA) and jasmonic acid (JA) dependent signaling pathways.[2][3]
The following diagram illustrates the signaling pathway activated by 3-Pentanol in plants.
Caption: Signaling pathway of 3-Pentanol-induced plant immunity.
Experimental Protocols
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is frequently used as an internal standard for the quantification of 3-Pentanol and other volatile organic compounds due to its similar chemical properties and distinct mass.
3.1.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or hexane.
-
Working Standard: Dilute the stock solution to the desired concentration range for creating a calibration curve.
-
Sample Spiking: Add a known amount of the this compound internal standard solution to each sample and calibration standard.
3.1.2. GC-MS Instrumentation and Parameters
| Parameter | Recommended Setting |
| GC Column | Rxi-5ms (30 m x 0.25 mm i.d. x 0.25 µm d.f.) or similar |
| Carrier Gas | Helium at a constant flow of 1.4 mL/min |
| Inlet Temperature | 250 °C (or optimized via PTV ramp) |
| Oven Program | Hold at 40 °C for 2.25 min, then ramp at 10 °C/min to 250 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | m/z 30 - 200 |
| Solvent Delay | 3 minutes |
3.1.3. Data Analysis
-
Identify the retention time of 3-Pentanol and this compound from the total ion chromatogram (TIC).
-
Obtain the mass spectrum for each peak and confirm the identity by comparing with a reference library (e.g., NIST).
-
Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard (this compound).
Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound and for its quantification.
3.2.1. Sample Preparation
-
Solvent: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) can be added for chemical shift referencing, though modern instruments can reference the residual solvent peak.
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
3.2.2. NMR Instrument Parameters (400 MHz)
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse (e.g., 'zg') | Proton-decoupled (e.g., 'zgpg30') |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Spectral Width | ~12 ppm | ~240 ppm |
3.2.3. Spectral Data Analysis The deuteration in this compound will result in significantly different ¹H and ¹³C NMR spectra compared to its non-deuterated counterpart. The signals corresponding to the deuterated positions will be absent or significantly reduced in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbons attached to deuterium (B1214612) will show a characteristic multiplet due to C-D coupling and will have a slightly different chemical shift.
Applications in Research and Development
This compound serves as a valuable tool in various research and development applications:
-
Internal Standard: Its primary use is as an internal standard in quantitative analysis by GC-MS or LC-MS, allowing for accurate and precise measurement of 3-Pentanol and related compounds in complex matrices.
-
Tracer Studies: As a stable isotope-labeled compound, it can be used as a tracer in metabolic studies to follow the metabolic fate of 3-Pentanol in biological systems.
-
Pharmacokinetic Studies: Deuteration can alter the pharmacokinetic properties of a molecule. Studying the differences between 3-Pentanol and this compound can provide insights into the metabolic stability and pathways of the compound.[1]
References
- 1. Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis [frontiersin.org]
- 3. Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of 3-Pentanol-d5
For Researchers, Scientists, and Drug Development Professionals
Section 1: Physicochemical and Safety Data
The quantitative data for 3-Pentanol, which serves as a reliable proxy for 3-Pentanol-d5, is summarized in the tables below.
Table 1: Physicochemical Properties of 3-Pentanol
| Property | Value | Reference |
| Molecular Formula | C5H12O | [1][2] |
| Molecular Weight | 88.15 g/mol | [2][3] |
| Boiling Point | 114-116 °C | [2][3][4] |
| Melting Point | -8 °C | [1][2] |
| Flash Point | 30-35 °C (closed cup) | [4][5] |
| Autoignition Temperature | 360 °C | [2][4] |
| Density | 0.815 g/mL at 25 °C | [3][4] |
| Solubility in Water | 5.5 g/100mL at 30 °C | [2][5] |
| Vapor Pressure | 0.8 kPa at 20 °C | [6] |
| Vapor Density | 3.0 (Air = 1) | [2][6] |
| Refractive Index | n20/D 1.410 | [3] |
Note: The molecular weight of this compound is approximately 93.18 g/mol .[1]
Table 2: Toxicological Data for 3-Pentanol
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | 1870 mg/kg | Rat | [4][5] |
| LD50 (Dermal) | 2066 mg/kg | Rabbit | [4] |
| LC50 (Inhalation) | Harmful if inhaled (Category 4) | - | [7][8][9][10] |
Table 3: Hazard Classifications and Statements for 3-Pentanol
| Hazard Class | Hazard Statement |
| Flammable Liquid (Category 3) | H226: Flammable liquid and vapor |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Section 2: Hazard Identification and First Aid
3-Pentanol is a flammable liquid and vapor that can cause skin and respiratory irritation.[7][8][10] Inhalation of high concentrations may lead to central nervous system effects such as dizziness, drowsiness, and headache.[6]
First Aid Measures:
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[6][10] If symptoms persist, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: Rinse mouth with water.[6] Do not induce vomiting.[6][7] Seek immediate medical attention.
Section 3: Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety in the laboratory.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][10]
-
Use non-sparking tools and take precautionary measures against static discharge.[8][10]
-
Avoid contact with skin and eyes.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[8][9][11]
Storage:
Section 4: Accidental Release and Firefighting Measures
Accidental Release:
-
Eliminate all ignition sources.[9]
-
Absorb the spill with an inert material such as sand or diatomite.[7]
-
Collect the absorbed material into a suitable container for disposal.[9]
-
Ensure adequate ventilation of the area.[8]
Firefighting:
-
Use alcohol-resistant foam, dry chemical powder, or carbon dioxide to extinguish a fire.[6][7]
-
Water spray can be used to cool containers.[6]
-
Vapors are heavier than air and may travel to a source of ignition and flash back.[1][8]
Section 5: Experimental Protocol - Use of this compound as an Internal Standard in GC/MS Analysis
Deuterated compounds like this compound are ideal for use as internal standards in quantitative analysis by mass spectrometry due to their similar chemical and physical properties to the analyte of interest, with a distinct mass difference.[1] The following is a general protocol for its use.
Objective: To accurately quantify an analyte in a complex matrix using this compound as an internal standard.
Materials:
-
This compound
-
Analyte of interest
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Sample matrix (e.g., plasma, water)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix to achieve a range of concentrations.
-
Add a constant, known amount of the this compound stock solution to each calibration standard.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add the same constant, known amount of the this compound stock solution as was added to the calibration standards.
-
Perform any necessary sample extraction or cleanup procedures (e.g., protein precipitation, liquid-liquid extraction).
-
-
GC/MS Analysis:
-
Inject the prepared calibration standards and samples into the GC/MS system.
-
Develop a chromatographic method that provides good separation of the analyte and internal standard.
-
In the mass spectrometer, monitor at least one characteristic ion for the analyte and one for this compound.
-
-
Data Analysis:
-
For each injection, determine the peak area of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Section 6: Personal Protective Equipment (PPE) Decision Pathway
The selection of appropriate PPE is crucial when handling any chemical. The following diagram outlines a decision-making process for selecting PPE for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis | MDPI [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texilajournal.com [texilajournal.com]
The Multifaceted Role of 3-Pentanol: A Technical Guide to its Natural Occurrence and Pheromonal Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Pentanol (B84944), a volatile secondary alcohol, has emerged as a significant semiochemical in the natural world. This technical guide provides a comprehensive overview of the current scientific understanding of 3-pentanol, focusing on its natural occurrence, its established role as an insect pheromone, and the experimental methodologies employed for its study. This document details its function in the chemical communication of the ambrosia beetle, Megaplatypus mutatus, and explores putative biosynthetic and signaling pathways. Detailed experimental protocols for the identification, quantification, and behavioral assessment of 3-pentanol are provided to facilitate further research in chemical ecology and the development of novel pest management strategies.
Natural Occurrence of 3-Pentanol
3-Pentanol is a naturally occurring volatile organic compound (VOC) identified in a variety of biological systems, including insects and plants.[1] Its presence as a semiochemical, a chemical involved in communication, has been most notably documented in the context of insect pheromones.
In Insects
The most well-documented role of 3-pentanol as a pheromone is in the ambrosia beetle, Megaplatypus mutatus (Coleoptera: Platypodinae). In this species, males release a sex pheromone composed of (+)-sulcatol, sulcatone, and 3-pentanol to attract females.[2][3] While (+)-sulcatol and sulcatone are the major components, 3-pentanol has been identified as a crucial, albeit quantitatively minor, component of the attractive blend.[2] 3-Pentanol has also been identified as a pheromonal component in other insect species, including Triatoma infestans and T. brasiliensis.[3]
In Plants
3-Pentanol is also produced by various plants, where it can act as a signaling molecule in plant-pathogen interactions.[4][5] For instance, gaseous 3-pentanol has been shown to prime plant defense mechanisms in species like Arabidopsis thaliana and pepper plants, inducing systemic resistance against bacterial pathogens.[4] This induced resistance is mediated through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[4]
Role as a Pheromone in Megaplatypus mutatus
In Megaplatypus mutatus, 3-pentanol functions as a sex attractant, contributing to the chemical bouquet that guides females to potential mates.[2] Field trials have demonstrated that artificial lures containing a blend of (+)-sulcatol, sulcatone, and 3-pentanol are effective in trapping female M. mutatus.
Quantitative Pheromone Blend Composition
While the natural emission rates of 3-pentanol from individual male M. mutatus beetles have been challenging to quantify and are reported to be highly variable, research on synthetic lures has established an optimal release ratio for trapping purposes.[3]
| Pheromone Component | Optimal Release Rate (mg/day) | Ratio |
| (+)-Sulcatol | 6 | 1 |
| Sulcatone | 6 | 1 |
| 3-Pentanol | 30 | 5 |
| Table 1: Optimal release rates and ratio of synthetic pheromone components for trapping Megaplatypus mutatus.[3] |
Biosynthesis and Olfactory Signaling
Hypothetical Biosynthesis of 3-Pentanol
The precise biosynthetic pathway of 3-pentanol in Megaplatypus mutatus has not been elucidated. However, based on known metabolic pathways for the formation of secondary and branched-chain alcohols in insects and microorganisms, a hypothetical pathway can be proposed. It is plausible that 3-pentanol is derived from the metabolism of fatty acids or amino acids. For instance, the Ehrlich pathway describes the conversion of amino acids to their corresponding alcohols in yeast. A similar pathway, potentially starting from isoleucine, could lead to the formation of 2-keto-3-methylvalerate, which could then be further metabolized to 3-pentanol.
Caption: Hypothetical biosynthesis of 3-pentanol from isoleucine via a pathway analogous to the Ehrlich pathway.
Olfactory Signaling Pathway
The detection of 3-pentanol by female M. mutatus is presumed to follow the general mechanism of insect olfaction. Volatile pheromone molecules are thought to enter the sensilla on the insect's antennae and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph. The OBP-pheromone complex then interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction triggers the opening of an ion channel, leading to the depolarization of the ORN and the generation of an action potential that is transmitted to the antennal lobe of the brain for processing. While specific ORs for 3-pentanol in Coleoptera have not yet been identified, it is likely that a dedicated or broadly tuned OR is responsible for its detection.
Caption: A generalized olfactory signaling pathway for the detection of 3-pentanol in an insect.
Experimental Protocols
The identification and characterization of 3-pentanol as a pheromone involve a multi-step experimental workflow, integrating chemical analysis with behavioral assays.
Caption: Experimental workflow for the identification and validation of 3-pentanol as a pheromone.
Collection of Insect Volatiles (Headspace Analysis)
Objective: To collect volatile compounds released by live insects for subsequent chemical analysis.
Method: Solid-Phase Microextraction (SPME)
-
Apparatus: A clean, enclosed glass chamber; SPME fiber holder and fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB).
-
Procedure:
-
Place live male M. mutatus beetles in the glass chamber.
-
Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 1-4 hours) during the insect's peak activity period.
-
Retract the fiber into the needle and immediately transfer it to the injection port of the Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the chemical components of the collected volatile blend.
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
Exemplary GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial temp 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Scan Range | m/z 35-400 |
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of 3-pentanol by comparing its retention time and mass spectrum with those of an authentic synthetic standard.
-
For quantification, an internal standard is added to the sample prior to analysis, and the peak area of 3-pentanol is compared to the peak area of the internal standard.
Gas Chromatography-Electroantennography (GC-EAD)
Objective: To identify which of the volatile compounds elicit an olfactory response in the insect's antenna.
Procedure:
-
The effluent from the GC column is split, with one portion directed to a flame ionization detector (FID) and the other to a prepared insect antenna.
-
An excised antenna from a female M. mutatus is mounted between two electrodes.
-
As compounds elute from the GC, any that stimulate the olfactory receptor neurons on the antenna will generate a measurable electrical potential (depolarization), which is recorded as an EAD signal.
-
By aligning the EAD signal with the FID chromatogram, the biologically active compounds can be identified.
Behavioral Bioassays (Walking Olfactometer)
Objective: To determine the behavioral response (attraction, repulsion, or no preference) of an insect to a specific volatile compound or blend.
Apparatus: A Y-tube or four-arm olfactometer.
Procedure (Y-tube olfactometer):
-
A continuous, purified, and humidified airflow is passed through both arms of the Y-tube.
-
A filter paper treated with a specific dose of synthetic 3-pentanol in a solvent is placed in one arm (treatment arm), and a filter paper with the solvent alone is placed in the other arm (control arm).
-
A single female M. mutatus is introduced at the base of the Y-tube.
-
The beetle's choice of arm and the time spent in each arm are recorded over a set period.
-
The olfactometer is cleaned thoroughly between trials, and the positions of the treatment and control arms are alternated to avoid positional bias.
-
A dose-response curve can be generated by testing a range of 3-pentanol concentrations.
Conclusion
3-Pentanol is a key semiochemical with a demonstrated role as a sex pheromone in the ambrosia beetle Megaplatypus mutatus. While significant progress has been made in identifying its behavioral activity and in developing synthetic lures for pest management, further research is needed to fully elucidate its natural quantitative abundance, the specifics of its biosynthesis, and the molecular details of its reception at the neuronal level. The experimental protocols outlined in this guide provide a framework for addressing these knowledge gaps and for exploring the broader role of 3-pentanol in chemical ecology. A deeper understanding of these processes will be invaluable for the development of more effective and environmentally benign pest control strategies and may offer insights for drug development professionals studying ligand-receptor interactions and signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Pentanol: A New Attractant Present in Volatile Emissions from the Ambrosia Beetle, Megaplatypus mutatus | Semantic Scholar [semanticscholar.org]
- 3. 3-pentanol: a new attractant present in volatile emissions from the ambrosia beetle, Megaplatypus mutatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Commercial Availability and Application of Deuterated Alcohol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable heavy isotope, deuterium (B1214612), have become indispensable tools in pharmaceutical research and development.[1] This substitution of a single neutron can profoundly impact a molecule's physicochemical properties, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the metabolic breakdown of a drug, leading to an improved pharmacokinetic profile, reduced dosing frequency, and potentially a better safety profile by minimizing toxic metabolites.[1][2] This guide provides an in-depth overview of the commercial availability of deuterated alcohol compounds, their applications, and detailed protocols for their analysis and use in metabolic stability studies.
Commercial Availability of Deuterated Alcohols
A wide range of deuterated alcohol compounds are commercially available from various suppliers, including Sigma-Aldrich (Merck), Cambridge Isotope Laboratories, and Polymer Source. These compounds are offered at varying levels of isotopic purity, which is a critical parameter for their successful application.
It is essential to distinguish between two key terms when discussing purity:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[3]
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition.[3]
A high isotopic enrichment does not guarantee that 100% of the molecules are the fully deuterated species, as the distribution of isotopologues follows a statistical pattern.[3]
Below is a summary of some commercially available deuterated alcohol compounds.
| Compound Name | Molecular Formula | Typical Isotopic Purity (atom % D) | Typical Chemical Purity | Primary Applications |
| Ethanol-d6 | CD3CD2OD | ≥99.5 | ≥99.5% | NMR Solvent[4][5] |
| Ethanol-OD | CH3CH2OD | ≥99 | ≥99% | NMR Solvent, Tracer[6] |
| Methanol-d4 | CD3OD | ≥99.8 | ≥99.9% | NMR Solvent |
| Isopropanol-d8 | CD3CD(OD)CD3 | ≥98 | ≥99% | NMR Solvent, Chemical Synthesis |
| tert-Butanol-d9 | (CD3)3COD | ≥98 | ≥99% | Chemical Synthesis[7] |
| Ethylene glycol-d6 | HOCD2CD2OH | ≥98 | ≥99% | Chemical Synthesis[7] |
| Chloroethanol-d4 | ClCD2CD2OH | ≥98 | ≥99% | Chemical Synthesis[7] |
Key Applications in Research and Drug Development
The unique properties of deuterated alcohols make them valuable in several areas of scientific research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated solvents are fundamental to NMR spectroscopy.[8] By replacing protons with deuterium, the solvent becomes "invisible" in ¹H NMR spectra, thus preventing large solvent signals from obscuring the signals of the analyte.[9] The deuterium signal is also used by the spectrometer to stabilize the magnetic field, a process known as locking.[8]
Metabolic Studies and the Kinetic Isotope Effect
A primary application of deuterated compounds in drug development is to enhance a drug's metabolic stability.[1] Many drugs are metabolized by the Cytochrome P450 (CYP450) family of enzymes, often through the cleavage of a C-H bond.[10] Replacing a hydrogen atom at a site of metabolic vulnerability with deuterium can slow this process due to the KIE.[2][11] This strategy can lead to:
-
Increased drug half-life: A slower rate of metabolism extends the drug's presence in the body.
-
Reduced dosing frequency: Longer half-life can lead to less frequent administration, improving patient compliance.[1]
-
Improved safety profile: By slowing metabolism, the formation of potentially toxic metabolites can be reduced.[1]
This approach is often referred to as a "deuterium switch," where an existing drug is modified, or can be incorporated into de novo drug discovery.[1]
The following diagram illustrates the primary oxidative pathways of alcohol metabolism, where enzymes like alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) play a key role.[12][13]
Experimental Protocols
Determination of Isotopic Purity
Accurate determination of isotopic purity is crucial. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14]
Objective: To determine the isotopic enrichment of a deuterated alcohol using ¹H or ²H NMR.
Materials:
-
Deuterated alcohol sample
-
High-purity NMR solvent (e.g., Chloroform-d for ¹H NMR, Chloroform for ²H NMR)[15]
-
Certified internal standard (for quantitative analysis)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh the deuterated alcohol sample and a suitable internal standard into a clean NMR tube.
-
Add the appropriate NMR solvent (typically 0.6-0.7 mL).
-
Ensure complete dissolution of the sample.
-
-
Data Acquisition (¹H NMR):
-
Acquire a ¹H NMR spectrum.
-
Integrate the residual proton signals corresponding to the deuterated positions and a well-resolved signal from the internal standard or a non-deuterated portion of the molecule.
-
The isotopic purity can be calculated by comparing the integral of the residual proton signal to the integral of a signal representing 100% of the molecules.
-
-
Data Acquisition (²H NMR):
-
Acquire a ²H NMR spectrum.[15]
-
This technique directly observes the deuterium nuclei.
-
Integrate the deuterium signals. The relative integrals can be used to confirm the positions and relative amounts of deuterium.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calculate the isotopic enrichment based on the relative integrals.
-
Objective: To determine the distribution of isotopologues and calculate the isotopic purity using high-resolution mass spectrometry (HR-MS).[16][17]
Materials:
-
Deuterated alcohol sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
LC-MS/MS system (preferably with a high-resolution mass analyzer like TOF or Orbitrap)[16]
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated alcohol in a suitable volatile solvent.
-
-
LC-MS/MS Analysis:
-
Infuse the sample directly or inject it onto an LC column to separate it from any impurities.
-
Acquire a full-scan mass spectrum of the molecular ion region.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺˙).
-
Extract the ion chromatograms for the different isotopologues (e.g., d0, d1, d2...).[17]
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologues to determine the species abundance.
-
In Vitro Metabolic Stability Assay
This assay is used to compare the rate of metabolism of a deuterated compound to its non-deuterated analog.[18][19]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a deuterated alcohol and its non-deuterated counterpart.[18]
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare stock solutions of the test compounds.
-
Prepare a microsomal suspension in phosphate buffer.
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compounds.
-
Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.[20]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life: t₁/₂ = 0.693 / k.[18]
-
Calculate intrinsic clearance: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / protein amount).
-
The following diagram outlines the general workflow for an in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 4. Deuterated ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 5. Deuterated ethanol - Wikipedia [en.wikipedia.org]
- 6. Ethanol-OD (D, 99%) - Cambridge Isotope Laboratories, DLM-16-50 [isotope.com]
- 7. Deuterated High Purity Chemicals [polymersource.ca]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. almacgroup.com [almacgroup.com]
- 18. benchchem.com [benchchem.com]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. benchchem.com [benchchem.com]
Thermochemistry and Stability of Pentanols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanols, a group of eight isomeric alcohols with the chemical formula C₅H₁₂O, are gaining increasing attention in various scientific and industrial fields. Their potential as next-generation biofuels, owing to their higher energy density and lower hygroscopicity compared to ethanol, has spurred significant research into their combustion and thermal properties.[1] In the pharmaceutical and drug development sectors, pentanol (B124592) isomers serve as versatile solvents and intermediates in the synthesis of various active pharmaceutical ingredients. A thorough understanding of their thermochemical properties and relative stability is paramount for process optimization, safety assessments, and the development of robust kinetic models for combustion and chemical synthesis.
This technical guide provides a comprehensive overview of the thermochemistry and stability of pentanol isomers. It includes a detailed compilation of their standard thermodynamic properties, a description of the experimental methodologies used for their determination, and an analysis of their relative stability based on their molecular structure.
Thermochemical Properties of Pentanol Isomers
The thermochemical properties of a substance, such as its standard enthalpy of formation (ΔfH⦵₂₉₈), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S⦵₂₉₈), are fundamental to understanding its energetic stability and reactivity. These values for the various pentanol isomers are summarized in the table below. The data has been compiled from various reputable sources, including the NIST Chemistry WebBook.
| Isomer | Structure | Type | Standard Enthalpy of Formation (liquid, ΔfH⦵₂₉₈) (kJ/mol) | Standard Gibbs Free Energy of Formation (liquid) (kJ/mol) | Standard Molar Entropy (liquid, S⦵₂₉₈) (J/mol·K) |
| 1-Pentanol | CH₃(CH₂)₄OH | Primary, Linear | -351.90 to -351.34 | -175.23[2] | 258.9 |
| 2-Pentanol | CH₃CH(OH)(CH₂)₂CH₃ | Secondary, Linear | -365.2 | Not Available | 229.3[3] |
| 3-Pentanol | (CH₃CH₂)₂CHOH | Secondary, Linear | -368.9[4] | Not Available | Not Available |
| 2-Methyl-1-butanol | CH₃CH₂CH(CH₃)CH₂OH | Primary, Branched | -356.6[5] | Not Available | Not Available |
| 3-Methyl-1-butanol (Isoamyl alcohol) | (CH₃)₂CH(CH₂)₂OH | Primary, Branched | -356.4[6] | Not Available | Not Available |
| 2-Methyl-2-butanol (tert-Amyl alcohol) | (CH₃)₂C(OH)CH₂CH₃ | Tertiary, Branched | -380.0 to -379.0[3] | Not Available | 229.3[3] |
| 2,2-Dimethyl-1-propanol (Neopentyl alcohol) | (CH₃)₃CCH₂OH | Primary, Branched | -399.4 | -175.23[2] | 229.3[2] |
Note: Values are presented for the liquid state at standard conditions (298.15 K and 1 bar). Ranges in values reflect data from multiple sources.
From the data, a clear trend emerges: increased branching in the carbon chain leads to a more negative standard enthalpy of formation, indicating greater thermodynamic stability. For instance, the highly branched neopentyl alcohol exhibits the most negative enthalpy of formation, making it the most stable isomer. Tertiary alcohols, such as 2-methyl-2-butanol, are also generally more stable than their primary or secondary counterparts.
Experimental Determination of Thermochemical Data
The experimental determination of the standard enthalpy of formation for organic compounds like pentanols is typically achieved through bomb calorimetry, which measures the enthalpy of combustion.
Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion
This protocol outlines the general steps for determining the enthalpy of combustion of a liquid pentanol isomer.
1. Preparation and Setup:
-
Sample Preparation: A precisely weighed sample of the pentanol isomer (typically 0.5-1.0 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.
-
Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The initial temperature of the water is recorded with high precision.[4]
2. Combustion:
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.[4] The complete combustion of the alcohol releases heat into the bomb and the surrounding water.
-
Temperature Monitoring: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
3. Data Analysis:
-
Heat Capacity Determination: The effective heat capacity of the calorimeter system (C_cal) is determined by combusting a substance with a known enthalpy of combustion, such as benzoic acid.
-
Calculation of Heat Released: The heat released by the combustion of the pentanol sample (q_comb) is calculated using the formula: q_comb = C_cal * ΔT where ΔT is the corrected temperature rise of the water.
-
Calculation of Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH⦵) is then calculated by dividing the heat released by the number of moles of the pentanol sample burned.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH⦵) is calculated from the standard enthalpy of combustion (ΔcH⦵) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O). The equation for the complete combustion of pentanol is: C₅H₁₂O(l) + 7.5 O₂(g) → 5 CO₂(g) + 6 H₂O(l)
Stability and Decomposition of Pentanols
The relative stability of pentanol isomers is inversely related to their standard enthalpy of formation; a more negative value indicates greater stability. The thermal decomposition of these alcohols is a critical aspect of their behavior as fuels.
A theoretical study on the thermal decomposition of 1-pentanol, 2-methyl-1-butanol, and 3-methyl-1-butanol revealed that the dominant reaction channels and their rate constants are significantly influenced by the molecular structure.[1] The primary decomposition pathways involve bond fission, and the entropies of the variational transition states play a crucial role in determining the decomposition rates.[1]
The following diagram illustrates the logical relationship between the structural features of pentanol isomers and their relative thermodynamic stability, as inferred from their standard enthalpies of formation.
References
- 1. 1-Propanol, 2,2-dimethyl- (CAS 75-84-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. bdmaee.net [bdmaee.net]
- 3. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. alevelh2chemistry.com [alevelh2chemistry.com]
- 6. Neopentyl alcohol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 3-Pentanol-d5 in Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for accurate and precise quantification of analytes in complex matrices. By employing a stable isotope-labeled version of the analyte as an internal standard, IDMS effectively corrects for variations during sample preparation and instrumental analysis. 3-Pentanol-d5, the deuterated analog of 3-pentanol (B84944), serves as an ideal internal standard for the quantification of 3-pentanol, a volatile organic compound (VOC) relevant in various fields, including food and beverage analysis, environmental monitoring, and industrial quality control. Its near-identical physicochemical properties to 3-pentanol ensure co-elution during chromatographic separation and similar ionization behavior in the mass spectrometer, leading to highly reliable and reproducible results.
This document provides detailed application notes and protocols for the use of this compound in IDMS for the quantitative analysis of 3-pentanol by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known amount of an isotopically labeled internal standard (this compound) to a sample containing the analyte of interest (3-pentanol). The analyte and the internal standard are then extracted and analyzed together. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, effectively normalizing for any sample loss during preparation or fluctuations in instrument response.
Key Applications
-
Food and Beverage Industry: Quantification of 3-pentanol as a flavor and aroma compound in alcoholic beverages, fruit juices, and other food products.
-
Environmental Monitoring: Analysis of 3-pentanol as a potential volatile organic pollutant in air, water, and soil samples.
-
Industrial Quality Control: Monitoring of 3-pentanol levels in solvents, chemical intermediates, and final products.
Experimental Protocols
The following protocols outline the general procedures for sample preparation and GC-MS analysis for the quantification of 3-pentanol using this compound as an internal standard. Method optimization may be required for specific matrices.
Protocol 1: Sample Preparation
Materials:
-
3-Pentanol standard
-
This compound internal standard
-
Methanol (GC grade)
-
Deionized water
-
2 mL GC vials with caps
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 3-pentanol at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
From the stock solutions, prepare a series of calibration standards by serial dilution in a suitable solvent (e.g., 10% ethanol (B145695) in water for beverage analysis) to cover the expected concentration range of 3-pentanol in the samples.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL) in the same solvent.
-
-
Sample Spiking:
-
For liquid samples (e.g., beverages), take a known volume (e.g., 1 mL) and place it in a GC vial.
-
Add a precise volume of the this compound working internal standard solution (e.g., 10 µL) to the sample.
-
For solid samples, a suitable extraction method such as headspace analysis or liquid-liquid extraction should be employed prior to spiking with the internal standard.
-
-
Calibration Curve Preparation:
-
To a series of GC vials, add a known volume of each calibration standard.
-
Spike each calibration standard with the same volume of the this compound working internal standard solution as used for the samples.
-
-
Final Preparation:
-
Vortex all vials for 30 seconds to ensure thorough mixing.
-
If necessary, centrifuge the vials to pellet any particulate matter.
-
The samples are now ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Value |
| GC Conditions | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp to 150°C at 10°C/min; Hold for 2 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Presentation
Mass Spectrometric Parameters
The selection of appropriate ions to monitor is critical for the sensitivity and selectivity of the IDMS method. Based on the known fragmentation patterns of alcohols, the following ions are recommended for monitoring.[1][2]
Table 1: Suggested MRM Transitions for 3-Pentanol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Pentanol | 88 (M+) | 59 | 10 |
| 88 (M+) | 45 | 15 | |
| This compound | 93 (M+) | 63 | 10 |
| 93 (M+) | 48 | 15 |
Note: The molecular weight of 3-Pentanol (C5H12O) is 88.15 g/mol . The molecular weight of this compound (C5H7D5O) is approximately 93.18 g/mol .[3][4] The specific product ions for this compound are predicted based on the fragmentation of the unlabeled compound and should be confirmed experimentally.
Method Validation Data
The following table summarizes typical method validation parameters for the quantification of volatile organic compounds using a deuterated internal standard. This data is representative and based on validated methods for similar alcohol congeners.[5]
Table 2: Representative Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | < 5% |
| Inter-day (n=18) | < 10% |
| Accuracy (Recovery %) | |
| Low QC (1 µg/mL) | 95 - 105% |
| Medium QC (10 µg/mL) | 98 - 102% |
| High QC (40 µg/mL) | 97 - 103% |
Visualizations
Caption: Experimental workflow for the quantification of 3-pentanol using this compound by IDMS.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Pentanol | C5H12O | CID 11428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (this compound) | Bacterial | 144032-75-7 | Invivochem [invivochem.com]
- 5. CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Deuterated Standards in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is crucial for making informed decisions about its safety and efficacy.[1] The accuracy and reliability of pharmacokinetic data depend heavily on the bioanalytical methods used, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the industry gold standard for its sensitivity and selectivity.[1][2] Central to the precision of these methods is the use of an appropriate internal standard (IS).[3][4] Among the available options, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are recognized as the superior choice for quantitative bioanalysis.[1][5]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4][6][7] This subtle modification increases the molecular weight, allowing it to be distinguished from the analyte by the mass spectrometer.[1] However, its physicochemical properties—such as chromatographic behavior, extraction efficiency, and ionization response—remain virtually identical to the non-labeled drug.[1][8] This near-identical behavior allows the deuterated standard to co-elute with the analyte and effectively compensate for variations that can occur during sample processing, injection, and analysis, a principle known as isotope dilution mass spectrometry (IDMS).[1][9][10] The use of a SIL-IS is the most effective way to correct for matrix effects, where co-eluting components from the biological matrix suppress or enhance the analyte's ionization, a major source of variability and inaccuracy in LC-MS/MS assays.[4][11][12]
Data Presentation: Performance of Deuterated Internal Standards
The empirical data consistently demonstrates the superior performance of deuterated internal standards compared to other choices, such as structural analogs.[1] This leads to more reliable data for critical decision-making in drug development.[1]
Table 1: Comparative Performance of Internal Standards in Bioanalysis
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale for Superiority of Deuterated IS |
|---|---|---|---|
| Chromatographic Behavior | Co-elutes with the analyte. | May have a different retention time. | Co-elution ensures both analyte and IS experience the same matrix effects at the same time.[4][5] |
| Matrix Effect Compensation | Excellent. The ratio of analyte to IS remains constant even with ion suppression/enhancement.[4] | Variable and often poor. Different retention times lead to exposure to different matrix components. | Near-identical chemical properties ensure both compounds are affected by the matrix in the same way.[3][13] |
| Extraction Recovery | Tracks the analyte recovery very closely. | May have different recovery rates due to structural differences. | Identical chemical structure leads to nearly identical partitioning during extraction steps.[5][14] |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | Better correction for all sources of variability leads to more accurate quantification.[1] |
| Precision (% CV) | Typically < 5% | Can be > 15% | Consistent correction across different samples and matrix lots results in higher precision.[1][4] |
Table 2: Typical Acceptance Criteria for a Validated Bioanalytical Method (per FDA/EMA Guidelines)
| Validation Parameter | Acceptance Criteria |
|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different matrix sources.[15] |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy (% Bias) | Within ±15% of the nominal value for QC samples (±20% at the Lower Limit of Quantification, LLOQ).[15] |
| Precision (% CV) | ≤15% for QC samples (≤20% at LLOQ).[15] |
| Matrix Effect (IS-Normalized) | The coefficient of variation (%CV) of the IS-normalized matrix factor across different matrix sources should be ≤15%.[3][15] |
| Stability (Freeze-Thaw, Bench-Top, etc.) | Mean concentration of stability QC samples should be within ±15% of nominal concentrations.[15] |
Visualizations: Workflows and Principles
Diagrams provide a clear visual representation of the experimental workflows and the underlying principles of using deuterated standards.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in a typical pharmacokinetic study utilizing deuterated internal standards.
Protocol 1: LC-MS/MS Bioanalytical Method Using a Deuterated Standard
This protocol outlines the general steps for quantifying a drug in human plasma using a deuterated IS via protein precipitation, a common and efficient sample preparation technique.[16][17]
a. Materials and Reagents
-
Analytically pure reference standards of the drug (analyte) and its deuterated analog (Internal Standard).
-
Blank human plasma from at least six different sources (with the same anticoagulant as study samples).[1][15]
-
HPLC-grade or LC-MS grade solvents: acetonitrile (B52724), methanol, and water.[1]
-
Reagents for mobile phase modification (e.g., formic acid, ammonium (B1175870) acetate).[1]
-
Microcentrifuge tubes or 96-well plates.
b. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated IS by dissolving an accurately weighed amount in a suitable organic solvent (e.g., methanol).[1][9]
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for spiking calibration standards and quality control (QC) samples.[1]
-
IS Working Solution: Prepare a working solution of the deuterated IS at a concentration that yields a consistent and appropriate response in the mass spectrometer (e.g., 100 ng/mL).[1][9]
c. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.[1][2]
-
Add a small, precise volume (e.g., 10 µL) of the IS working solution to each tube (except for blank matrix samples) and vortex briefly.[9][10]
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[1][9]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1][16]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[1][2]
-
The sample is now ready for injection. If needed, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.[1]
d. LC-MS/MS Conditions (Representative Example)
-
LC System: UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290).[2]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo).[2]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase A: Water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
e. Data Processing
-
Response Ratio: Calculate the ratio of the analyte peak area to the IS peak area for all standards, QCs, and samples.[9]
-
Calibration Curve: Plot the response ratio of the calibration standards against their known concentrations. Apply a linear regression with appropriate weighting (e.g., 1/x²).
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their response ratios from the calibration curve.[9]
Protocol 2: In Vivo Pharmacokinetic Study in a Preclinical Model
This protocol describes a typical single-dose PK study in rodents to determine key pharmacokinetic parameters.[1]
a. Animal Dosing
-
Acclimate animals (e.g., male Sprague-Dawley rats) to housing conditions for at least one week before the study.[1][7]
-
Fast the animals overnight (with access to water) before dosing.[1][7]
-
Administer the drug formulation at a predetermined dose via the intended route, such as intravenously (IV) through the tail vein or orally (PO) by gavage.[1]
b. Sample Collection
-
Collect blood samples (approx. 200 µL) from a suitable site (e.g., jugular or saphenous vein) at predefined time points.[1][7]
-
Typical time points for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][7]
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA) and place on ice.[1]
c. Plasma Preparation
-
Centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma.[1][7]
-
Carefully collect the plasma supernatant.
-
Store the plasma samples frozen at -80°C until bioanalysis.[1][7]
d. Sample Analysis and Pharmacokinetic Parameter Calculation
-
Analyze the plasma samples for the drug concentration using the validated LC-MS/MS method as described in Protocol 1.[1][18]
-
Plot the plasma concentration versus time data for each animal.
-
Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using non-compartmental analysis software.[1][18]
The use of deuterated internal standards is a fundamental requirement for generating high-quality, reliable, and defensible data in regulated bioanalysis.[10] Their ability to perfectly mimic the analyte of interest throughout the analytical process provides unparalleled correction for the numerous variables inherent in quantifying drugs in complex biological matrices.[8][9] By minimizing analytical variability and improving accuracy and precision, deuterated standards ensure that pharmacokinetic studies yield robust data, enabling confident decision-making throughout the drug development pipeline.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. benchchem.com [benchchem.com]
Application of 3-Pentanol-d5 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
November 2025
Introduction
In the rapidly advancing field of metabolomics, the accurate quantification of metabolites is paramount for understanding complex biological systems and for the discovery of novel biomarkers. Volatile organic compounds (VOCs) represent a significant class of metabolites that can be analyzed non-invasively, for instance, in breath, urine, or headspace of cell cultures. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the profiling of VOCs. However, the accuracy and reproducibility of GC-MS-based quantification can be affected by various factors, including sample preparation, injection volume, and instrument performance. To mitigate these variabilities, the use of stable isotope-labeled internal standards is a widely accepted practice.
3-Pentanol-d5, a deuterated analog of the naturally occurring volatile alcohol 3-pentanol (B84944), is an ideal candidate for use as an internal standard in the quantitative analysis of VOCs in metabolomics. Its physicochemical properties are nearly identical to its non-labeled counterpart and other short-chain alcohols, ensuring similar extraction efficiency and chromatographic behavior. The mass shift of five daltons provided by the deuterium (B1214612) labels allows for its clear differentiation from endogenous metabolites in mass spectrometry, enabling robust and accurate quantification.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the GC-MS-based analysis of volatile metabolites.
Application Note 1: Quantification of Volatile Alcohols in Biological Samples
Principle:
This compound can be spiked into biological samples (e.g., plasma, urine, or cell culture media) prior to the extraction of volatile metabolites. By subjecting the sample to headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis, the ratio of the peak area of an analyte to the peak area of this compound is used for quantification. This ratiometric approach corrects for variations in sample preparation and instrument response, leading to improved precision and accuracy.
Suitability:
The use of this compound is particularly well-suited for the quantification of other short to medium-chain volatile and semi-volatile alcohols, ketones, and esters that exhibit similar chromatographic properties. Its retention time and ionization characteristics make it an excellent internal standard for a specific region of the chromatogram where many biologically relevant VOCs elute.
Data Presentation
Table 1: GC-MS Properties of 3-Pentanol and its Deuterated Analog
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Characteristic Mass Fragment (m/z) |
| 3-Pentanol | C₅H₁₂O | 88.15 | 59 |
| This compound | C₅H₇D₅O | 93.18 | 64 |
Table 2: Hypothetical Calibration Curve Data for a Target Analyte (e.g., 2-Hexanol) using this compound as an Internal Standard
| Analyte Concentration (µM) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,500,000 | 0.0102 |
| 0.5 | 76,170 | 1,520,000 | 0.0501 |
| 1.0 | 153,800 | 1,510,000 | 0.1018 |
| 5.0 | 759,500 | 1,490,000 | 0.5097 |
| 10.0 | 1,525,000 | 1,505,000 | 1.0133 |
| 50.0 | 7,650,000 | 1,515,000 | 5.0495 |
| Linearity (R²) | 0.9995 | ||
| Limit of Detection (LOD) | 0.05 µM | ||
| Limit of Quantification (LOQ) | 0.1 µM |
Experimental Protocols
Protocol 1: Quantification of Volatile Metabolites in Urine using HS-SPME-GC-MS
1. Materials:
-
This compound solution (100 µg/mL in methanol)
-
Urine samples
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
HS-SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any sediment.
-
In a clean 20 mL headspace vial, add 5 mL of the urine supernatant.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of VOCs into the headspace.
-
Spike the sample with 10 µL of the 100 µg/mL this compound internal standard solution to achieve a final concentration of 200 ng/mL.
-
Immediately cap the vial tightly.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
3. HS-SPME Procedure:
-
Place the vial in an autosampler tray or a heating block equilibrated at 60°C.
-
Incubate the sample for 15 minutes to allow for equilibration of the VOCs in the headspace.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with gentle agitation.
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
4. GC-MS Analysis:
-
Injector: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-350.
-
Acquire data in both full scan and selected ion monitoring (SIM) mode. For SIM, monitor m/z 59 for potential endogenous 3-pentanol and other target analytes, and m/z 64 for this compound.
-
5. Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standard (this compound).
-
Calculate the response factor (RF) for each analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Quantify the concentration of the analyte in the unknown samples using the calculated RF and the peak area ratio of the analyte to the internal standard.
Mandatory Visualization
Caption: Experimental workflow for VOC analysis using this compound.
Caption: Logical relationship in biomarker discovery using VOC analysis.
Application Notes & Protocols: Preparation of 3-Pentanol-d5 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of 3-Pentanol-d5 stock solutions for use in various experimental settings. This compound, a deuterated form of 3-Pentanol, is frequently utilized as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The stability and distinct mass of deuterated compounds make them ideal tracers in metabolic and pharmacokinetic studies[1][2]. Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing and storing these solutions.
Physicochemical Properties and Safety Information
This compound is a stable, isotopically labeled compound. Understanding its physical and chemical properties is essential for accurate solution preparation and safe handling.
Table 1: Physicochemical Properties of this compound and its non-deuterated analogue.
| Property | This compound | 3-Pentanol (for reference) |
| Molecular Formula | C₅H₇D₅O[2] | C₅H₁₂O[3][4] |
| Molecular Weight | 93.18 g/mol [2] | 88.15 g/mol [3][4] |
| CAS Number | 144032-75-7[2][4] | 584-02-1[3][5] |
| Appearance | Colorless liquid[2] | Colorless liquid[3][4] |
| Density | Not specified, but similar to 3-Pentanol | ~0.815 g/cm³[3][5] |
| Boiling Point | Not specified, but similar to 3-Pentanol | ~115.3 °C[3][5] |
| Melting Point | ~ -8 °C[2] | ~ -63.7 °C[5] |
| Solubility | Soluble in DMSO, Ethanol, DMF[2] | Miscible with water, soluble in alcohols and other organic solvents[3]. |
Safety Precautions:
-
3-Pentanol is a flammable liquid and vapor[4]. Handle this compound with the same precaution. Work in a well-ventilated area, preferably a fume hood.
-
Vapors may cause irritation to the skin and eyes[2]. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Store the compound and its solutions away from heat, sparks, and open flames.
Experimental Protocols
The following protocols provide a standardized method for preparing a high-concentration primary stock solution and a subsequent lower-concentration working solution.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many applications.
Materials and Equipment:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer
-
Amber glass vials or cryovials for storage
Procedure:
-
Determine the required mass of this compound. Use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 93.18 g/mol x 1000 mg/g = 0.9318 mg
-
-
Weigh the this compound. Tare the analytical balance with a suitable weighing vessel (e.g., a microcentrifuge tube). Carefully weigh out the calculated mass of this compound.
-
Dissolve the compound. Add the weighed this compound to the volumetric flask. Add a portion of the DMSO (approximately half the final volume), cap, and vortex until the solid is completely dissolved.
-
Adjust to final volume. Carefully add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenize the solution. Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Aliquot and store. Dispense the stock solution into small-volume, clearly labeled amber vials or cryovials. Store at -20°C or -80°C to prevent degradation and evaporation[2]. Aliquoting is crucial to avoid repeated freeze-thaw cycles[2].
Table 2: Quick Reference for Preparing this compound Stock Solutions in DMSO.
| Desired Concentration | Volume | Mass of this compound (MW: 93.18) |
| 1 mM | 1 mL | 0.093 mg |
| 5 mM | 1 mL | 0.466 mg |
| 10 mM | 1 mL | 0.932 mg |
| 10 mM | 5 mL | 4.659 mg |
| 50 mM | 1 mL | 4.659 mg |
Protocol 2: Preparation of a 1 µM Working Solution
This protocol details the serial dilution of the 10 mM stock solution to a common working concentration.
Materials and Equipment:
-
10 mM this compound stock solution
-
Appropriate solvent for the final experiment (e.g., cell culture medium, buffer, methanol)
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge tubes or other suitable sterile containers
Procedure:
-
Perform an intermediate dilution (e.g., to 100 µM).
-
Use the dilution formula: M₁V₁ = M₂V₂
-
(10,000 µM) x V₁ = (100 µM) x (1000 µL)
-
V₁ = 10 µL
-
Pipette 10 µL of the 10 mM stock solution into 990 µL of the desired solvent to get a 1 mL solution of 100 µM. Vortex gently to mix.
-
-
Perform the final dilution (to 1 µM).
-
Use the 100 µM intermediate solution for this step.
-
(100 µM) x V₁ = (1 µM) x (1000 µL)
-
V₁ = 10 µL
-
Pipette 10 µL of the 100 µM intermediate solution into 990 µL of the final solvent to obtain a 1 mL working solution of 1 µM. Vortex gently.
-
-
Use immediately. Working solutions are typically less stable than concentrated stocks and should be prepared fresh before each experiment.
Visualizations
The following diagrams illustrate the experimental workflow and the logical application of this compound as an internal standard.
Caption: Workflow for preparing this compound stock solution.
Caption: Use of this compound as an internal standard.
References
Application Note: Quantitative Analysis of 3-Pentanol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pentanol (CAS: 584-02-1), a secondary alcohol, serves as a crucial solvent and intermediate in various chemical and pharmaceutical manufacturing processes.[1] Its accurate and precise quantification is paramount for quality control, process optimization, and ensuring the safety and efficacy of pharmaceutical products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a highly sensitive and specific analytical technique for the separation, identification, and quantification of volatile organic compounds like 3-Pentanol.[1] This application note provides a comprehensive protocol for the quantitative analysis of 3-Pentanol using GC-MS, detailing instrument parameters, experimental procedures, and data analysis.
Principle of the Method
The GC-MS technique synergistically combines the separation power of Gas Chromatography with the detection specificity of Mass Spectrometry.[1] In the gas chromatograph, volatile components of a sample are vaporized and separated based on their boiling points and affinity for the stationary phase within the GC column.[2] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.[1] For quantification, the instrument measures the abundance of specific ions, which is proportional to the concentration of the analyte.
Experimental Protocols
Materials and Reagents
-
3-Pentanol standard (≥99% purity)
-
Methanol (B129727), GC-grade (or other suitable volatile solvent like hexane (B92381) or dichloromethane)[1][2]
-
Helium, ultra-high purity (99.999%)
-
2 mL glass autosampler vials with PTFE-lined caps[1]
-
Calibrated micropipettes and tips
-
Analytical balance
Sample and Standard Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 100 mg of 3-Pentanol standard into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with GC-grade methanol.
-
Stopper the flask and mix thoroughly. This solution should be stored at 4°C.
Calibration Standards:
Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Transfer each standard to a 2 mL autosampler vial and cap securely.
Sample Preparation:
The preparation of unknown samples will depend on the matrix. For liquid samples where 3-Pentanol is a minor component, a direct dilution with methanol to fall within the calibration range may be sufficient. For more complex matrices, a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2] Ensure the final sample is dissolved in methanol before analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system and may require optimization for different instruments.[1]
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless mode, 250°C[1] |
| Injection Volume | 1 µL[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[1] |
| GC Column | Non-polar, e.g., 5% diphenyl / 95% dimethylpolysiloxane (DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Oven Temperature Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 150°CHold: 2 min at 150°C[1] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI)[1] |
| Ionization Energy | 70 eV[1] |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Mass Scan Range | 30 - 200 m/z[1] |
| Solvent Delay | 3 minutes[1] |
| Data Acquisition | |
| Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Quantifier Ion (SIM) | m/z 59 |
| Qualifier Ions (SIM) | m/z 31, 41 |
Data Presentation
Identification of 3-Pentanol
The identification of 3-Pentanol is confirmed by comparing its retention time and mass spectrum with that of a known standard. The expected retention time under the specified conditions is approximately 5-7 minutes.[1] The mass spectrum of 3-Pentanol is characterized by a base peak at m/z 59, corresponding to the [CH3CH2CHOH]+ fragment, and other significant fragments at m/z 31 and 41.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 59) against the concentration of the prepared standards. The concentration of 3-Pentanol in unknown samples is then determined from this curve.
Table 2: Example Calibration Data for 3-Pentanol Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,910 |
| 10 | 155,432 |
| 25 | 388,567 |
| 50 | 775,123 |
| 100 | 1,548,987 |
| Correlation Coefficient (r²) | 0.9995 |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
The LOD and LOQ can be estimated from the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Based on the example data, the calculated LOD and LOQ for this method are approximately 0.5 µg/mL and 1.5 µg/mL, respectively. These values should be experimentally verified.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 3-Pentanol by GC-MS.
Caption: Logical relationship of the GC-MS instrument components.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 3-Pentanol. The method demonstrates excellent specificity and sensitivity, making it suitable for a wide range of applications in research, development, and quality control within the chemical and pharmaceutical industries. Adherence to the outlined protocols will ensure accurate and reproducible results.
References
Application Notes and Protocols for the Synthesis of Deuterated Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the synthesis of deuterated alcohols. The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into alcohol moieties is a critical strategy in drug discovery and development.[1][2][3] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, potentially improving a drug's pharmacokinetic profile.[2][3][4] Deuterated alcohols also serve as valuable internal standards in mass spectrometry and as probes for mechanistic studies.[5]
This document outlines several key synthetic strategies, including the reduction of carbonyls and esters, and catalytic hydrogen-deuterium (H/D) exchange reactions. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most suitable method for their specific application.
I. Synthetic Strategies Overview
The primary methods for synthesizing deuterated alcohols can be broadly categorized into two main approaches:
-
Reduction of Carbonyl Compounds and Their Derivatives: This classic approach involves the use of deuterated reducing agents to convert aldehydes, ketones, or esters into the corresponding deuterated alcohols.
-
Catalytic Hydrogen-Deuterium (H/D) Exchange: These methods utilize transition metal catalysts to facilitate the exchange of hydrogen atoms on an alcohol with deuterium from a deuterium source, most commonly deuterium oxide (D₂O).
The choice of method depends on factors such as the desired deuteration pattern, the availability and cost of starting materials and reagents, and the functional group tolerance of the substrate.[1]
Caption: Logical relationships of primary synthesis methods for deuterated alcohols.
II. Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different methods of deuterated alcohol synthesis, allowing for easy comparison of yields and deuterium incorporation levels.
Table 1: Reduction of Carbonyls and Esters
| Precursor Type | Deuterium Source/Reagent | Typical Yield (%) | Isotopic Purity (%) | Key Advantages | Key Disadvantages |
| Ketones/Aldehydes | NaBD₄, LiAlD₄ | 60-90 | >98 | Readily available deuterated reagents, predictable stereochemistry.[1] | Stoichiometric use of expensive and sometimes hazardous reagents.[6] |
| Aromatic Esters | SmI₂ / D₂O | High | >95 | Mild reaction conditions, good functional group tolerance.[7][8] | Requires a specific single-electron donor (SmI₂). |
| Acyl Chlorides | SmI₂ / D₂O | High | ≥98 | Excellent chemoselectivity and high deuterium incorporation.[9] | Acyl chlorides can be reactive starting materials. |
Table 2: Catalytic Hydrogen-Deuterium (H/D) Exchange
| Catalyst | Deuterium Source | Typical Yield (%) | Isotopic Purity (%) | Key Advantages | Key Disadvantages |
| Iridium or Ruthenium Complexes | D₂O | 80-99 | >97 | High regioselectivity (α-position), mild reaction conditions.[1] | Catalyst can be expensive.[1] |
| Tris(triphenylphosphine)ruthenium dichloride | D₂O | ~93 (for 1-decanol) | 95 (at C-1) | Simplicity, low cost, neutral pH.[10] | High reaction temperatures may be required (200 °C).[10] |
| Ru-MACHO | D₂O | High | 95 (α-deuteration) | Low catalyst loading, environmentally benign.[6][11] | Requires a base (KOtBu).[6][11] |
| Iridium(III)-bipyridonate | D₂O | 95 (for 1-propanol) | 97 (at α-position) | High chemoselectivity, applicable to pharmaceuticals.[12] | Can require elevated temperatures (80-100 °C).[12] |
III. Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of deuterated alcohols.
Caption: A generalized experimental workflow for the synthesis of deuterated alcohols.
Protocol 1: Reduction of a Ketone with Sodium Borodeuteride (NaBD₄)
This protocol describes the 1,2-reduction of an α,β-unsaturated ketone to a deuterated allylic alcohol.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Sodium borodeuteride (NaBD₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware
-
Ice bath
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a mixture of DCM and MeOH (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (1.1 equivalents) portion-wise to the stirred solution.
-
Continue stirring at 0 °C and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Perform a standard aqueous workup, including extraction with an organic solvent (e.g., ethyl acetate), drying of the organic phase (e.g., with anhydrous sodium sulfate), and removal of the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the deuterated allylic alcohol.
Protocol 2: Iridium-Catalyzed α-Selective Deuteration of a Primary Alcohol
This protocol is based on the iridium(III)-bipyridonate-catalyzed hydrogen isotope exchange of primary alcohols using D₂O.[12]
Materials:
-
Primary alcohol (e.g., 1-propanol)
-
Iridium(III)-bipyridonate catalyst (Ir-1)
-
Deuterium oxide (D₂O)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating apparatus (e.g., oil bath)
Procedure:
-
In a reaction vessel, combine the primary alcohol (e.g., 1-propanol, 1.0 equivalent) and the iridium(III)-bipyridonate catalyst (1 mol%).
-
Add D₂O to the vessel.
-
Seal the vessel and heat the reaction mixture at 80 °C.
-
Monitor the reaction for deuterium incorporation by taking aliquots and analyzing by ¹H NMR.
-
Once the desired level of deuteration is achieved (e.g., after 7 hours for 1-propanol), cool the reaction to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent.
-
Further purification can be performed by distillation or column chromatography if necessary.
Protocol 3: Ruthenium-Catalyzed Deuterium Labeling of a Primary Alcohol
This protocol describes the deuteration of a primary alcohol at the C-1 position using a ruthenium catalyst and D₂O.[10]
Materials:
-
Primary alcohol (e.g., 1-decanol)
-
Tris(triphenylphosphine)ruthenium dichloride [RuCl₂(PPh₃)₃]
-
Deuterium oxide (D₂O)
-
Pyrex glass tube
-
Nitrogen atmosphere
-
Heating apparatus (e.g., oil bath)
Procedure:
-
Place the primary alcohol (e.g., 1-decanol) and tris(triphenylphosphine)ruthenium dichloride in a Pyrex glass tube.
-
Add D₂O in a high molar ratio to the alcohol (e.g., 50:1).
-
Seal the tube under a nitrogen atmosphere.
-
Heat the tube in an oil bath at 200 °C for the specified reaction time (e.g., 1 hour).
-
After cooling, the reaction mixture can be worked up by dissolving in an organic solvent, washing with water and brine, drying the organic layer, and concentrating.
-
The deuterated alcohol can be purified by distillation.
Protocol 4: Reductive Deuteration of an Aromatic Ester using SmI₂ and D₂O
This protocol outlines the synthesis of α,α-dideuterio benzyl (B1604629) alcohols from aromatic esters.[8][9]
Materials:
-
Aromatic ester
-
Samarium(II) iodide (SmI₂) solution in THF (e.g., 0.1 M)
-
Deuterium oxide (D₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Argon)
Procedure:
-
To a solution of SmI₂ in THF (5.0 equivalents), add D₂O (30.0 equivalents).
-
Under an Argon atmosphere, add a solution of the aromatic ester (1.0 equivalent) in THF to the SmI₂/D₂O mixture.
-
Stir the reaction mixture vigorously at room temperature for approximately 15 minutes.
-
Quench the excess SmI₂ by bubbling air through the reaction mixture.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with aqueous HCl (e.g., 1.0 M).
-
Perform a standard aqueous workup, including extraction, drying of the organic phase, and solvent removal.
-
Purify the crude product by column chromatography to yield the α,α-dideuterio benzyl alcohol.
IV. Conclusion
The methods presented provide a robust toolkit for the synthesis of deuterated alcohols, essential for advancing drug discovery and other scientific research. The choice of the optimal method will be dictated by the specific requirements of the target molecule and the research objectives. The provided protocols and comparative data serve as a valuable resource for researchers to design and execute their synthetic strategies for accessing these important deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]
- 9. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
3-Pentanol: A Versatile Solvent and Intermediate in Modern Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pentanol, a secondary alcohol with the chemical formula C₅H₁₂O, is a colorless liquid that serves as a versatile solvent and a valuable intermediate in a wide array of chemical syntheses. Its unique combination of moderate polarity, a convenient boiling point, and its ability to participate in various reactions makes it a compound of significant interest in both academic research and industrial applications, including the development of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of 3-Pentanol as a solvent and a synthetic intermediate.
Physicochemical Properties of 3-Pentanol
A thorough understanding of the physical and chemical properties of 3-Pentanol is essential for its effective application in the laboratory. The following table summarizes its key characteristics.
| Property | Value | References |
| Molecular Formula | C₅H₁₂O | |
| Molar Mass | 88.15 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Characteristic alcoholic | |
| Density | 0.815 g/mL at 20 °C | |
| Boiling Point | 115-116 °C | |
| Melting Point | -63.7 °C | |
| Flash Point | 40 °C (closed cup) | |
| Solubility in water | 55 g/L at 20 °C | |
| Refractive Index (n²⁰/D) | 1.410 |
3-Pentanol as a Solvent
The moderate boiling point and polarity of 3-Pentanol make it a suitable solvent for a variety of organic reactions, particularly those requiring elevated temperatures without the need for high-pressure apparatus.
Application Note 1: Solvent in Mitsunobu Reactions
The Mitsunobu reaction is a versatile method for the stereospecific inversion of secondary alcohols. While typically conducted in solvents like THF or diethyl ether, 3-Pentanol can be an effective alternative, especially when the substrate has limited solubility in less polar solvents.
Experimental Protocol: Mitsunobu Esterification using 3-Pentanol
This protocol describes the esterification of a generic secondary alcohol with benzoic acid, employing 3-Pentanol as the solvent.
Materials:
-
Secondary alcohol (1.0 equiv)
-
Benzoic acid (1.5 equiv)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
3-Pentanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol, benzoic acid, and triphenylphosphine in anhydrous 3-Pentanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Troubleshooting & Optimization
How to minimize isotopic exchange of 3-Pentanol-d5 in solution
Welcome to the Technical Support Center for 3-Pentanol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of your deuterated compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) (D) atom in a molecule is replaced by a hydrogen (H) atom (protium) from the surrounding environment, or vice-versa.[1] For this compound, the deuterium atoms on the pentyl chain are generally stable. However, the deuterium on the hydroxyl group (-OD) is highly labile and will rapidly exchange with protons from any protic sources present, such as water or protic solvents. This can compromise the isotopic purity of the compound, leading to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR spectroscopy.[1]
Q2: What are the primary factors that promote H/D exchange in this compound?
A2: The main factors that accelerate H/D exchange of the hydroxyl deuterium in this compound are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary culprits.[1]
-
pH: The exchange is catalyzed by both acids and bases. The rate of exchange is slowest in a neutral or slightly acidic pH range.[2]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[1]
-
Presence of Acidic or Basic Impurities: Even trace amounts of acidic or basic contaminants in your sample, solvents, or on glassware can catalyze the exchange.[3]
Q3: Which solvents are recommended for handling this compound to minimize exchange?
A3: To minimize H/D exchange, it is crucial to use anhydrous, aprotic solvents. These solvents lack exchangeable protons. Recommended options include:
-
Acetonitrile-d3
-
Chloroform-d
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
Tetrahydrofuran-d8 (THF-d8)
It is imperative to use high-purity, anhydrous grades of these solvents.[3]
Q4: How should I store this compound and its solutions to maintain isotopic purity?
A4: Proper storage is critical. For long-term stability:
-
Solid this compound: Store in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (refrigerated at 2-8 °C or frozen at -20 °C).
-
Solutions in Aprotic Solvents: Store in a tightly sealed vial with a septum to minimize exposure to atmospheric moisture. Storage at low temperatures is also recommended. Prepare fresh solutions for analysis whenever possible.[1]
Q5: How can I determine the isotopic purity of my this compound?
A5: The isotopic purity of this compound can be determined using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the deuterated positions by comparing their signal integrals to that of a known internal standard. ²H NMR can directly detect the deuterium signals.[4][5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic enrichment.[7]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to isotopic exchange of this compound.
Issue 1: Loss of Deuterium Label Observed in NMR or Mass Spectrometry
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Contaminated Solvent | Verify the purity and water content of the solvent. | Use a fresh, sealed bottle of high-purity anhydrous aprotic solvent. If necessary, dry the solvent using activated molecular sieves (see Experimental Protocols). |
| Improperly Dried Glassware | Review glassware drying procedure. | Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of dry, inert gas or in a desiccator immediately before use.[3] |
| Exposure to Atmospheric Moisture | Evaluate sample handling procedures. | Handle the compound and prepare solutions in a glove box or under a positive pressure of an inert gas (e.g., argon or nitrogen).[8] |
| Acidic or Basic Contaminants | Check for potential sources of acid or base in reagents or on glassware. | Use high-purity reagents. Rinse glassware with a dilute solution of a non-protic base (e.g., triethylamine (B128534) in an organic solvent) followed by thorough drying if acidic contamination is suspected. |
Issue 2: Inconsistent Analytical Results Over Time
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Gradual H/D Exchange During Storage | Assess storage conditions and duration. | Prepare fresh solutions for each experiment. If solutions must be stored, use vials with PTFE-lined septa and store under an inert atmosphere at low temperature.[3] |
| Repeated Use of the Same Solution | Track the number of times a stock solution vial has been opened. | Aliquot stock solutions into smaller, single-use vials to minimize repeated exposure to the atmosphere. |
Data Presentation
| Condition | Solvent | pH/Catalyst | Temperature | Expected Relative Rate of Exchange |
| Ideal (Minimized Exchange) | Anhydrous Aprotic (e.g., Acetonitrile-d3) | Neutral | Low (e.g., < 0 °C) | Very Slow |
| Moderate Exchange | Anhydrous Aprotic (e.g., Acetonitrile-d3) | Neutral | Room Temperature | Slow |
| Accelerated Exchange | Anhydrous Aprotic (e.g., Acetonitrile-d3) | Acidic or Basic catalyst | Room Temperature | Moderate to Fast |
| Rapid Exchange | Protic (e.g., Methanol-d4, D₂O) | Neutral | Room Temperature | Fast |
| Very Rapid Exchange | Protic (e.g., Methanol-d4, D₂O) | Acidic or Basic catalyst | Room Temperature or Elevated | Very Fast |
Experimental Protocols
Protocol 1: Preparation of an Anhydrous Solution of this compound for Analysis
Objective: To prepare a solution of this compound in an aprotic solvent with minimal H/D exchange for analytical measurements (e.g., NMR, MS).
Materials:
-
This compound
-
High-purity, anhydrous aprotic solvent (e.g., acetonitrile-d3, >99.8% D)
-
Oven-dried glassware (e.g., vial, syringe, volumetric flask)
-
Inert gas source (e.g., argon or nitrogen)
-
Glove box (recommended)
-
Activated 3Å molecular sieves
Procedure:
-
Drying the Solvent (if necessary):
-
Activate 3Å molecular sieves by heating them in a glassware oven at >250°C for at least 3 hours under vacuum or while flushing with a dry, inert gas.
-
Allow the molecular sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves (approx. 10% w/v) to the aprotic solvent and let it stand for at least 24 hours in a sealed container under an inert atmosphere.
-
-
Glassware Preparation:
-
Thoroughly clean all glassware.
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours.
-
Allow the glassware to cool to room temperature under a stream of dry, inert gas or in a desiccator just prior to use.
-
-
Sample Preparation (under inert atmosphere):
-
Perform all subsequent steps in a glove box or under a positive pressure of dry argon or nitrogen.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Using a dry syringe, add the required volume of the anhydrous aprotic solvent to the vial.
-
Seal the vial immediately with a PTFE-lined cap.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
-
Transfer for Analysis:
-
If transferring to an NMR tube or autosampler vial, do so under an inert atmosphere.
-
Cap the final container immediately and securely. For long-term storage or highly sensitive experiments, consider flame-sealing the NMR tube.
-
Protocol 2: Quantification of Isotopic Purity by ¹H NMR
Objective: To determine the percentage of deuterium incorporation in this compound using ¹H NMR with an internal standard.
Materials:
-
Prepared anhydrous solution of this compound (from Protocol 1)
-
High-purity, non-exchangeable internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard and the this compound into the same vial.
-
Dissolve the mixture in a known volume of a suitable anhydrous deuterated aprotic solvent (e.g., chloroform-d).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the internal standard and the residual proton signals corresponding to the deuterated positions in this compound.
-
Calculate the molar ratio of the residual protons to the internal standard.
-
From this ratio and the known masses, calculate the amount of non-deuterated species and subsequently the isotopic purity.
-
Visualizations
Caption: A diagram illustrating the acid/base-catalyzed isotopic exchange of the hydroxyl deuterium in this compound with a proton from a protic source.
Caption: A recommended workflow outlining the key steps to prevent H/D exchange during the preparation, handling, and storage of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Differential Matrix Effects with 3-Pentanol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues encountered when using 3-Pentanol-d5 as an internal standard to overcome differential matrix effects in quantitative analysis, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are differential matrix effects and how do they impact quantitative analysis?
A1: Differential matrix effects are a phenomenon in which the signal of a target analyte is altered (either suppressed or enhanced) to a different extent than that of its internal standard due to co-eluting components from the sample matrix.[1][2] This can lead to inaccurate and imprecise quantification because the fundamental assumption of internal standard correction—that the analyte and internal standard are affected equally by the matrix—is violated.[3]
Q2: How does this compound, as a deuterated internal standard, theoretically correct for matrix effects?
A2: this compound is a stable isotope-labeled (SIL) version of 3-Pentanol, where five hydrogen atoms have been replaced by deuterium. The principle behind its use is that it is chemically and physically almost identical to the non-deuterated analyte.[3] Therefore, during sample preparation, injection, and passage through the GC-MS system, it should experience nearly the same matrix effects as the analyte. By calculating the ratio of the analyte's signal to the this compound signal, variations caused by the matrix can be normalized, leading to more accurate and precise results.[4]
Q3: Why am I observing a slight shift in retention time between my analyte and this compound?
A3: A small, reproducible shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "isotope effect." This can occur in chromatography due to the slight differences in the physicochemical properties of the deuterated molecule. While often negligible, a significant shift could potentially lead to differential matrix effects if the analyte and internal standard elute in regions with varying degrees of matrix interference.[3]
Q4: Can this compound be used for LC-MS/MS applications?
A4: While deuterated internal standards are widely used in LC-MS/MS, the volatility of 3-Pentanol makes it more commonly suited for GC-MS analysis of volatile organic compounds. For LC-MS/MS, an internal standard should ideally have similar chromatographic behavior and ionization efficiency to the analyte under the specific liquid chromatography and electrospray or atmospheric pressure chemical ionization conditions. If your analyte is a volatile compound being analyzed by a technique amenable to 3-Pentanol's properties, it could potentially be adapted, but it is not a conventional choice for non-volatile analytes.
Q5: How can I quantitatively assess if this compound is effectively compensating for matrix effects?
A5: A post-extraction spike experiment is a common method to quantitatively evaluate matrix effects.[2][5] This involves comparing the signal response of the analyte and internal standard in a neat solution to their response when spiked into an extracted blank matrix. This allows for the calculation of the Matrix Factor (MF), which indicates the extent of ion suppression or enhancement. An IS-Normalized MF close to 1 suggests that the this compound is effectively compensating for the matrix effect.[2]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor reproducibility of analyte/3-Pentanol-d5 area ratio. | Inconsistent injection volume; improper sample preparation; instrument variability. | Ensure the autosampler is functioning correctly. Review and standardize the sample preparation workflow. Perform system suitability tests to check for instrument drift. |
| Analyte and this compound do not co-elute. | Chromatographic "isotope effect"; column degradation. | A small, consistent retention time difference may be acceptable. If the shift is significant and impacts quantification, optimize the GC temperature program. If the column is old or contaminated, replace it.[3] |
| Unexpectedly high or low analyte concentrations. | Incorrect concentration of the this compound spiking solution; carryover from a high-concentration sample; differential matrix effects. | Prepare a fresh internal standard solution and verify its concentration. Inject a blank after a high-concentration sample to check for carryover.[6] Evaluate matrix effects using the post-extraction spike method. |
| Increasing internal standard area with increasing analyte concentration. | This can be an indication of ion source saturation or a non-linear detector response at high analyte concentrations, which can affect the ionization of the internal standard. | Clean the MS ion source.[7] Dilute samples to ensure they are within the linear range of the calibration curve. |
Experimental Protocols
Illustrative Example: Quantitative Analysis of a Volatile Analyte in a Complex Matrix using GC-MS and this compound
Disclaimer: The following is an illustrative protocol and may require optimization for your specific analyte, matrix, and instrumentation.
1. Preparation of Standard and Internal Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of GC-grade methanol (B129727) in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
IS Working Solution (10 µg/mL): Dilute the IS Stock Solution 1:100 with methanol.
2. Sample Preparation and Matrix Effect Evaluation: To evaluate the matrix effect, prepare three sets of samples:[2]
-
Set A (Neat Solution): In a GC vial, add a known amount of the analyte stock solution and 10 µL of the IS Working Solution. Dilute with methanol to the final volume.
-
Set B (Post-Spike Matrix): Process a blank matrix sample through the entire extraction procedure. To the final extract, add the same amount of analyte as in Set A and 10 µL of the IS Working Solution.
-
Set C (Pre-Spike Matrix): Spike the blank matrix with the same amount of analyte as in Set A and 10 µL of the IS Working Solution before the extraction process.
3. GC-MS Parameters:
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection of 1 µL.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.
4. Data Analysis:
-
Integrate the peak areas of the selected ions for the analyte and this compound.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
Data Presentation
Illustrative Data: Evaluation of Matrix Effects and Recovery
Disclaimer: The following data is for illustrative purposes only.
| Parameter | Formula | Set A (Neat) | Set B (Post-Spike) | Set C (Pre-Spike) | Calculated Value | Interpretation |
| Analyte Peak Area | - | 1,200,000 | 960,000 | 816,000 | - | - |
| IS Peak Area | - | 1,500,000 | 1,275,000 | 1,083,750 | - | - |
| Recovery (RE) | (Peak Area of Set C / Peak Area of Set B) * 100 | - | - | - | 85% | Indicates 15% loss of analyte during the extraction process. |
| Matrix Factor (MF) - Analyte | (Peak Area of Set B / Peak Area of Set A) | - | - | - | 0.80 | Indicates 20% ion suppression for the analyte. |
| Matrix Factor (MF) - IS | (Peak Area of Set B / Peak Area of Set A) | - | - | - | 0.85 | Indicates 15% ion suppression for the internal standard. |
| IS-Normalized MF | (MF of Analyte / MF of IS) | - | - | - | 0.94 | A value close to 1 suggests that this compound is effectively compensating for the matrix effect. |
Visualizations
Caption: Workflow for evaluating matrix effects using the post-extraction spike method.
Caption: How an internal standard corrects for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
Technical Support Center: Optimizing 3-Pentanol-d5 for Quantitative Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of 3-Pentanol-d5 as an internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of 3-Pentanol, where five hydrogen atoms have been replaced by deuterium (B1214612). It is an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the unlabeled analyte (3-Pentanol), it co-elutes and experiences similar matrix effects, allowing it to accurately correct for variations during sample preparation, chromatography, and ionization.[1][2]
Q2: What are the critical quality attributes to consider when selecting a this compound standard?
When selecting a this compound standard, prioritize the following:
-
Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize signal overlap with the unlabeled analyte.[3]
-
Chemical Purity: Ensure the standard is free from unlabeled 3-Pentanol and other impurities that could interfere with the assay.[4]
-
Label Stability: The deuterium atoms should be in stable, non-exchangeable positions to prevent their loss during sample processing.[5] For this compound, the deuterium atoms are typically on the carbon backbone, which is generally stable.
Q3: What is a typical starting concentration for this compound in a quantitative assay?
The optimal concentration of the internal standard should be determined during method development.[6] A common practice is to use a concentration that falls in the mid-range of the calibration curve for the analyte. For an assay with a calibration range of 1-1000 ng/mL for 3-Pentanol, a reasonable starting concentration for this compound would be in the range of 50-200 ng/mL.
Q4: Can the deuterium labeling in this compound affect its chromatographic retention time?
Yes, a slight difference in retention time between the deuterated standard and the unlabeled analyte can occur due to an isotope effect, with the deuterated compound often eluting slightly earlier.[2] While a small, consistent shift may not be problematic, complete co-elution is ideal for the most accurate correction of matrix effects.[3] If the separation is significant, chromatographic conditions may need to be adjusted.
Troubleshooting Guides
Issue 1: High Variability in the this compound Signal
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review pipetting techniques for accuracy and consistency. Ensure thorough vortexing after adding the internal standard. |
| Instrument Instability | Inject the same standard multiple times to assess instrument variability. If significant deviation is observed, clean the ion source and check for other hardware issues. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of this compound.[7][8] Perform a post-extraction spike experiment to quantify the extent of matrix effects.[7] Consider improving sample cleanup or modifying chromatographic conditions to separate interferences. |
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
| Possible Cause | Troubleshooting Steps |
| Deuterium Exchange | Although less common for carbon-bound deuterium, aggressive sample preparation conditions (e.g., strong acids or bases) could potentially lead to exchange. Verify the stability of the label under your specific experimental conditions.[1] |
| Differential Matrix Effects | If the analyte and this compound do not perfectly co-elute, they may be affected differently by matrix interferences.[1] Adjust chromatographic conditions to achieve co-elution. |
| Isotopic Interference | Check for any contribution from the natural isotopic abundance of the analyte to the internal standard's signal, especially at high analyte concentrations.[1] |
| Detector Saturation | At very high analyte concentrations, the detector response may become non-linear. If necessary, dilute samples to fall within the linear range of the assay.[6] |
Issue 3: Presence of Unlabeled 3-Pentanol in the this compound Standard
| Possible Cause | Troubleshooting Steps |
| Incomplete Deuteration | The this compound standard may contain a small percentage of the unlabeled form from its synthesis. |
| Action | Analyze the internal standard solution by itself to check for the presence of unlabeled 3-Pentanol.[1] If significant, subtract the contribution of the unlabeled analyte from the total response in samples or obtain a new, higher purity standard.[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) in a class A volumetric flask.
-
This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Further dilute the working solution with the initial mobile phase composition (e.g., 50:50 methanol:water) to a final concentration that provides a robust signal in the mass spectrometer. This concentration should be consistent across all samples, calibrators, and quality controls.[3]
Protocol 2: Evaluation of Matrix Effects
This protocol uses the post-extraction spiking method to quantitatively assess matrix effects.[7]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound spiking solution into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank matrix (e.g., plasma, urine) and then spike the extract with the same amount of this compound as in Set A.
-
Set C (Pre-Spiked Matrix): Spike blank matrix with this compound before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
Recovery (RE) = Peak Area in Set C / Peak Area in Set B
-
-
Interpret the results:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effects.
-
Table 1: Example Data for Matrix Effect Evaluation in Human Plasma
| Sample Set | Mean Peak Area (n=6) | Standard Deviation | Calculated Parameter | Value | Interpretation |
| Set A (Neat) | 1,250,000 | 45,000 | - | - | - |
| Set B (Post-Spiked) | 980,000 | 52,000 | Matrix Factor | 0.784 | Ion Suppression |
| Set C (Pre-Spiked) | 850,000 | 48,000 | Recovery | 86.7% | Good Recovery |
Visualizations
Caption: General workflow for quantitative analysis using this compound.
Caption: Logical workflow for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Extraction Recovery of Deuterated Standards
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the extraction recovery of deuterated internal standards in analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my deuterated internal standard (IS) low or inconsistent?
A1: Low or variable recovery of a deuterated IS can arise from several factors throughout the analytical process. Key areas to investigate include:
-
Suboptimal Extraction Parameters: The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimized for your specific analyte and matrix. Factors like solvent choice, pH, and mixing time are critical.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine, tissue) can interfere with the extraction process or suppress/enhance the IS signal during analysis, leading to apparent low recovery.[1]
-
Analyte-Specific Issues: The physicochemical properties of your deuterated standard (e.g., polarity, pKa, stability) heavily influence its behavior during extraction.
-
Non-Specific Binding: Hydrophobic compounds at low concentrations can adsorb to the surfaces of plasticware like collection tubes and pipette tips.[2]
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the surrounding solvent, particularly in labile positions (e.g., -OH, -NH) and under acidic or basic conditions. This alters the mass of the standard and affects its quantification.[3]
Q2: When should I add the deuterated internal standard to my sample?
A2: For optimal results, the deuterated IS should be added as early as possible in the sample preparation workflow.[2] This ensures that the IS experiences the same processing conditions as the analyte, allowing it to compensate for variability during extraction, handling, and analysis.[4] In most bioanalytical methods, the IS is added to the biological matrix before any extraction steps like protein precipitation, LLE, or SPE.[2]
Q3: My deuterated standard has a slightly different retention time than the native analyte. Is this a problem?
A3: A small shift in retention time is a known phenomenon caused by the deuterium isotope effect, which can slightly alter the compound's physicochemical properties.[2] While not always an issue, it can become problematic if the analyte and IS elute into regions with different levels of matrix-induced ion suppression or enhancement.[2][5] If you observe this and it affects your data quality, consider optimizing your chromatographic method to achieve better co-elution.
Q4: What are the key properties of an ideal deuterated internal standard?
A4: An ideal deuterated internal standard should:
-
Have high isotopic purity (≥98%) to avoid signal interference.
-
Possess a mass difference of at least 3-4 Daltons from the analyte to prevent isotopic overlap.[2]
-
Exhibit similar extraction recovery and chromatographic behavior to the analyte.[2]
-
Be stable under all experimental conditions, with deuterium labels on non-exchangeable positions.[2]
-
Be free of any unlabeled analyte.[2]
Troubleshooting Guides
This section provides structured guidance for addressing low recovery issues with common extraction techniques.
Issue 1: Low Recovery After Protein Precipitation (PPT)
Protein precipitation is a fast and simple method, but it can be prone to co-precipitation, where the analyte gets trapped with the precipitated proteins.
Troubleshooting Workflow: Protein Precipitation
Caption: Troubleshooting workflow for low recovery in Protein Precipitation.
Quantitative Data: Impact of PPT Parameters
| Parameter | Condition | Typical Observation | Rationale |
| Precipitating Solvent | Acetonitrile (B52724) (ACN) | Generally provides cleaner extracts than methanol. | ACN is a stronger solvent for precipitating a wider range of proteins.[6] |
| Methanol (MeOH) | May be better for very polar analytes. | Methanol is more polar and may keep polar analytes in solution more effectively. | |
| Solvent to Sample Ratio | 2:1 | May result in incomplete precipitation. | Insufficient solvent may not fully denature all proteins. |
| 3:1 or 4:1 | Improved protein removal and recovery. | Higher solvent volume ensures more complete protein precipitation.[2] | |
| Temperature | Room Temperature | Standard condition. | Sufficient for most applications. |
| 4°C or on ice | Can enhance precipitation efficiency. | Lower temperatures decrease the solubility of proteins, leading to more complete removal.[2] | |
| pH Adjustment | Acidic (e.g., 0.1% Formic Acid) | Can improve recovery of acidic analytes. | Changes the ionization state of the analyte, potentially reducing its affinity for proteins. |
Issue 2: Low Recovery After Liquid-Liquid Extraction (LLE)
LLE recovery depends on the partitioning of the analyte between two immiscible liquid phases. Optimization is key to driving the equilibrium towards the desired phase.
Troubleshooting Workflow: Liquid-Liquid Extraction
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Quantitative Data: LLE Parameter Comparison
| Analyte | Matrix | LLE Solvent | pH | Recovery (%) |
| Fentanyl-D5 | Urine | 1-Chlorobutane | Not Specified | ~85% (Comparable to DLLME)[7] |
| Buprenorphine-D4 | Plasma | Ethyl Acetate | Not Specified | 81.8 - 88.8%[8] |
| Various Acidic Drugs | Urine | Dichloromethane | ~0 (1M H₂SO₄) | Optimal for broad range of VCs[9] |
| Various Organic Acids | Urine | Ethyl Acetate | 14 then <2 | 44.8 - 105.7%[10] |
Issue 3: Low Recovery After Solid-Phase Extraction (SPE)
SPE offers high selectivity but requires careful method development. Low recovery often stems from incorrect sorbent choice or non-optimized wash and elution steps.
Troubleshooting Workflow: Solid-Phase Extraction
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Quantitative Data: SPE Recovery Examples
| Analyte/Metabolite | Matrix | SPE Sorbent Type | Recovery (%) |
| Fentanyl & Analogs | Urine | Cation Exchange | 62 - 98% |
| THC & Carboxy-THC | Whole Blood | Fluorinated C10 | > 85% |
| Buprenorphine & Norbuprenorphine (B1208861) | Urine | Mixed-Mode Cation Exchange | > 69%[1] |
| 23 Opioids & Metabolites | Urine | Cation Exchange | > 69%[1] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid method for removing the majority of proteins from a plasma sample.
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)
-
Microcentrifuge tubes, vortex mixer, centrifuge, LC vials
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add a known amount (e.g., 10 µL) of the deuterated internal standard stock solution to the plasma.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample (a 3:1 ratio).
-
Vortex vigorously for at least 30-60 seconds to ensure complete protein precipitation.[2]
-
Incubate at 4°C for 20 minutes to enhance precipitation.[2]
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup for complex matrices like urine, resulting in a cleaner extract and reduced matrix effects. This example uses a mixed-mode cation exchange sorbent for basic drugs.
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
0.1% Formic acid in water (pre-treatment solution)
-
Methanol (conditioning solvent)
-
50% Acetone (B3395972) in water (wash solvent 1)
-
Water (wash solvent 2)
-
Elution solvent (e.g., 5% Ammonium Hydroxide in a 70:27:3 mixture of Ethyl Acetate:Acetonitrile:conc. NH₄OH)
-
SPE cartridges (e.g., EVOLUTE® EXPRESS CX) and vacuum manifold or positive pressure processor
-
Collection tubes, nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of urine, add the deuterated IS. Dilute with 900 µL of 0.1% aqueous formic acid.
-
Sample Loading: Load the entire 1 mL sample onto the SPE cartridge. A slow, steady flow rate (~1-2 mL/min) is recommended.
-
Washing:
-
Wash the sorbent with 1 mL of 50% aqueous acetone solution.
-
Wash the sorbent with 1 mL of HPLC grade water.
-
-
Drying: Dry the sorbent bed thoroughly under vacuum or positive pressure for 5-10 minutes.
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the target analytes with 600 µL of the elution solvent.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of mobile phase.
-
Transfer to an LC vial for analysis.
-
Protocol 3: Evaluating Matrix Effects
This protocol uses a post-extraction spike method to quantify the degree of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare your deuterated IS in a clean solvent (e.g., mobile phase) at the working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of the analyte). After the final extraction step, spike the clean extract with the deuterated IS to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the deuterated IS before performing the entire extraction procedure.
-
-
Analyze Samples: Analyze all three sets using your validated LC-MS/MS method.
-
Calculate Recovery and Matrix Effect:
-
% Recovery = (Peak Area of Set C / Peak Area of Set B) * 100
-
% Matrix Effect = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selekt.biotage.com [selekt.biotage.com]
- 10. pnrjournal.com [pnrjournal.com]
Stability of 3-Pentanol-d5 under different storage conditions
Technical Support Center: 3-Pentanol-d5
This guide provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from unlabeled 3-Pentanol?
A: this compound is a form of 3-Pentanol where five hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium (B1214612) (d or ²H).[1] This isotopic labeling is crucial for its use as an internal standard in quantitative analysis by mass spectrometry, allowing it to be distinguished from the unlabeled analog. From a chemical safety and reactivity standpoint, it should be handled with the same precautions as standard 3-Pentanol.[2]
Q2: What are the ideal storage conditions for this compound?
A: Proper storage is critical to maintain both chemical and isotopic purity.[3] For long-term stability, specific conditions should be met, which vary depending on whether the product is in solid (neat) or solution form.
-
As a solid/neat liquid: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Always protect the compound from light and moisture.[3][4] Storing in tightly sealed amber vials with PTFE-lined caps (B75204) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3]
Q3: Is this compound radioactive or hazardous in any special way?
A: No, this compound is labeled with a stable isotope of hydrogen (deuterium) and is not radioactive.[2] Therefore, no radiological safety precautions are necessary. The primary chemical hazards are identical to those of unlabeled 3-Pentanol, which is a flammable liquid and may cause skin and eye irritation.[2][5] Always consult the Safety Data Sheet (SDS) before use.
Q4: What is hydrogen-deuterium (H-D) exchange and why is it a concern for this compound?
A: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom on your labeled compound is swapped with a hydrogen atom from the surrounding environment.[3] This is a major concern as it compromises the isotopic purity of the standard, potentially leading to inaccurate experimental results.[3] The deuterium on the hydroxyl group (-OD) of an alcohol is particularly susceptible to this exchange.[3]
Q5: How can I prevent H-D exchange?
A: To minimize the risk of H-D exchange:
-
Avoid Moisture: this compound is hygroscopic and can absorb moisture from the air.[3] Always handle it in a dry environment, such as under a stream of dry nitrogen or argon.[6]
-
Use Dry Solvents & Glassware: When preparing solutions, use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried, for instance, by oven-drying overnight and cooling in a desiccator.[6]
-
Avoid Protic Solvents: Do not store or dissolve the compound in protic solvents like water (H₂O) or regular methanol (B129727) (CH₃OH), as they are sources of hydrogen atoms.[3] If a protic solvent is necessary, use its deuterated counterpart (e.g., D₂O, Methanol-d4).
Troubleshooting Guide
Issue: My quantitative results are inconsistent or show poor recovery.
-
Possible Cause 1: Isotopic Dilution. The isotopic purity of your this compound standard may have been compromised by H-D exchange. Atmospheric moisture or residual water in your solvent can lead to a lower-than-expected deuterated signal.[3]
-
Possible Cause 2: Degradation. Although 3-Pentanol is generally stable, improper storage (e.g., prolonged exposure to light or high temperatures) can lead to chemical degradation.[3][5]
-
Solution: Review your storage conditions against the recommended guidelines. If degradation is suspected, use a fresh vial of the standard. Verify the purity of the standard using an appropriate analytical technique before use.
-
Issue: Mass spectrometry analysis shows a peak corresponding to the unlabeled (d0) or partially deuterated compound.
-
Possible Cause: H-D Exchange. This is a strong indicator that H-D exchange has occurred. The hydroxyl deuterium is the most likely to exchange, but others may as well under certain conditions (e.g., in acidic or basic solutions).[3]
Data Presentation: Storage Recommendations
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Solid / Neat | -20°C | 3 years | Protect from light and moisture.[1][3] |
| 4°C | 2 years | Seal tightly under an inert atmosphere (Ar, N₂).[1][3] | |
| In Solution | -80°C | 6 months | Use anhydrous, high-purity solvents.[1][6] |
| -20°C | 1 month | Store in amber vials with PTFE-lined caps.[1][3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound Under Stress Conditions
This protocol outlines a method to evaluate the stability of a new batch of this compound by exposing it to stress conditions of elevated temperature and light.
1. Materials:
- This compound (neat)
- Anhydrous Acetonitrile (ACN), HPLC-grade
- Class A volumetric flasks
- Gas-tight amber glass vials with PTFE-lined septa
- Calibrated analytical balance
- LC-MS/MS system
2. Preparation of Stock Solution (Time = 0): a. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.[3] b. In a dry, inert atmosphere (e.g., a glovebox or under a stream of argon), accurately weigh approximately 10 mg of this compound. c. Dissolve the compound in anhydrous ACN in a 10 mL volumetric flask to create a 1 mg/mL stock solution. d. From this stock, prepare a working solution of 1 µg/mL in anhydrous ACN. e. Analyze this T=0 sample immediately via LC-MS/MS to establish the initial purity and isotopic distribution (d5/d0 ratio).
3. Sample Storage Under Stress Conditions: a. Aliquot the 1 µg/mL working solution into several gas-tight amber vials, purging each vial with argon before sealing. b. Condition A (Thermal Stress): Place a set of vials in an oven at 40°C. c. Condition B (Photostability): Place a set of vials in a photostability chamber according to ICH Q1B guidelines. If a chamber is not available, place them near a window with direct sunlight exposure. d. Condition C (Control): Store a reference set of vials at the recommended condition of -20°C in the dark.
4. Analysis: a. At specified time points (e.g., 1, 3, 7, and 14 days), remove one vial from each condition (A, B, and C). b. Allow the vials to equilibrate to room temperature. c. Analyze the samples by LC-MS/MS. d. Compare the peak area of this compound in the stressed samples to the control sample to assess chemical degradation. e. Monitor the ion chromatograms for the appearance of unlabeled 3-Pentanol or degradation products. Calculate the ratio of the d5 peak area to the d0 peak area to assess isotopic stability.
5. Data Evaluation: a. A significant decrease (>5%) in the peak area of the stressed sample compared to the control suggests chemical degradation. b. A significant increase in the d0/d5 ratio indicates H-D exchange.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. This compound (this compound) | Bacterial | 144032-75-7 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethanol-dâ (D, 99%) Ethyl alcohol (<6% DâO) - Cambridge Isotope Laboratories, DLM-31B-5 [isotope.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 3-Pentanol-d5 In-Source Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source instability of 3-Pentanol-d5 during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of in-source instability for this compound?
A1: In-source instability of this compound in a mass spectrometer primarily stems from two phenomena: in-source fragmentation and hydrogen-deuterium (H/D) exchange.[1] Alcohols are known to be susceptible to fragmentation, and the deuterated hydroxyl group (-OD) can be prone to exchanging its deuterium (B1214612) atom for a hydrogen atom from protic solvents or residual water in the system.[1]
Q2: What are the characteristic fragmentation patterns of 3-Pentanol in a mass spectrometer?
A2: 3-Pentanol typically undergoes two main fragmentation pathways:
-
Alpha-cleavage: This involves the breaking of the C-C bond adjacent to the carbon-bearing the hydroxyl group. For 3-Pentanol, this results in the loss of an ethyl radical, leading to a prominent fragment ion at m/z 59.[2][3] This is often the base peak in the spectrum.
-
Dehydration: This is the loss of a water molecule (H₂O), resulting in a fragment ion with a mass 18 amu less than the molecular ion.[2][4]
For this compound, assuming the deuterium labels are on the pentyl group and not the hydroxyl, the alpha-cleavage fragment would be expected to shift to a higher m/z value, while the loss of D₂O would result in a mass loss of 20 amu.
Q3: How does the location of the deuterium labels in this compound affect its stability?
A3: The stability of the deuterium labels is highly dependent on their position. Deuterium atoms on carbon atoms are generally stable. However, if a deuterium atom is on the hydroxyl group (forming an -OD), it is highly susceptible to exchange with protons from the solvent or residual water, especially in protic solvents.[1] It is crucial to use internal standards where deuterium atoms are placed on stable, non-exchangeable positions.
Q4: Can in-source fragmentation be beneficial?
A4: While often considered a problem for quantitative analysis of a parent ion, controlled in-source fragmentation, also known as in-source collision-induced dissociation (CID), can be used intentionally for structural elucidation.[5][6] By carefully adjusting parameters like the cone voltage, specific fragment ions can be generated to confirm the identity of a compound without the need for a tandem mass spectrometer (MS/MS).[6]
Troubleshooting Guide
This guide addresses specific issues related to the in-source instability of this compound and provides systematic steps for resolution.
Issue 1: Observation of Unexpected Fragment Ions and/or Loss of Deuterium
Symptoms:
-
The appearance of ions at m/z values corresponding to the fragmentation of 3-Pentanol (e.g., m/z 59 for the unlabeled fragment).
-
A decrease in the intensity of the desired this compound precursor ion and an increase in the intensity of a fragment ion.
-
Observation of a peak corresponding to the unlabeled 3-Pentanol.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| High Cone/Fragmentor Voltage | This is a primary cause of in-source fragmentation.[7][8] Gradually decrease the cone voltage (also known as orifice or declustering potential) in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion versus the fragment ions. The goal is to find a voltage that maximizes the precursor ion signal while minimizing fragmentation.[7] |
| High Desolvation/Source Temperature | Elevated temperatures can provide enough energy to induce thermal degradation and fragmentation.[8] Optimize the desolvation gas temperature by systematically lowering it to find the minimum temperature required for efficient desolvation without causing the compound to break down. |
| Hydrogen-Deuterium (H/D) Exchange | The presence of protic solvents (e.g., water, methanol) can lead to the exchange of deuterium atoms, especially if the hydroxyl group is deuterated.[9] Ensure the use of aprotic solvents where possible and thoroughly dry all solvents and samples. If using reversed-phase chromatography, minimize the time the compound spends in the aqueous mobile phase. Increasing the desolvation temperature can sometimes facilitate H/D exchange, so optimization is key.[9] |
| Inappropriate Solvent/Mobile Phase pH | Acidic or basic conditions can catalyze H/D exchange.[1] Maintain the pH of your mobile phase as close to neutral as possible, unless a specific pH is required for chromatographic separation. |
Issue 2: Poor Reproducibility of the this compound Signal
Symptoms:
-
Inconsistent peak areas for this compound across multiple injections of the same sample.
-
Poor linearity in the calibration curve when using this compound as an internal standard.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Unstable ESI Spray | An inconsistent spray will lead to fluctuating ion intensity. Optimize the spray voltage (capillary voltage) to the lowest value that provides a stable and reproducible signal.[7] Also, optimize the nebulizer gas pressure to ensure efficient droplet formation. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variability.[9] Improve chromatographic separation to isolate the analyte from interfering matrix components. If co-elution is unavoidable, ensure that the deuterated internal standard co-elutes perfectly with the analyte to compensate for these effects.[9] |
| Contamination of the Ion Source | A dirty ion source can lead to erratic signal intensity. Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations. |
Quantitative Data Summary
The following table provides general starting ranges for key ESI-MS parameters that can be optimized to minimize in-source instability of deuterated alcohols like this compound. The optimal values are instrument and compound-dependent and should be determined empirically.
| Parameter | General Range | Rationale for Optimization |
| Cone/Fragmentor Voltage | 10 - 60 V | A critical parameter for controlling in-source fragmentation. Lower values generally reduce fragmentation.[10] |
| Desolvation Gas Temperature | 200 - 400 °C | Needs to be high enough for efficient solvent evaporation but low enough to prevent thermal degradation and minimize H/D exchange.[9] |
| Spray Voltage (Capillary) | 2.0 - 4.0 kV | Optimize for a stable and consistent ion spray. Excessively high voltages can sometimes promote in-source reactions. |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for stable spray and efficient nebulization without causing excessive cooling, which can hinder desolvation. |
| Desolvation Gas Flow | Instrument Dependent | Optimize for efficient solvent removal without causing ion suppression or instability. |
Experimental Protocols
Protocol for Systematic Optimization of MS Source Parameters
-
Prepare a Standard Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable and readily detectable signal.
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a typical flow rate for your LC method (e.g., 0.2-0.5 mL/min).
-
Optimize One Parameter at a Time:
-
Spray Voltage: Begin with a low setting and gradually increase until a stable ion current is achieved. Note the voltage that provides the highest and most stable signal.
-
Nebulizer and Desolvation Gas Flows: While monitoring the signal, adjust the gas flows to maximize the signal intensity.
-
Desolvation Temperature: Start with a moderate temperature (e.g., 250 °C) and incrementally increase it, observing the signal intensity. Note the temperature at which the signal is maximized without any evidence of degradation (appearance of fragment ions).
-
Cone/Fragmentor Voltage: This is a critical step. Begin with a very low voltage (e.g., 10 V). In a stepwise manner, increase the voltage and record the intensity of the precursor ion of this compound and any known fragment ions (e.g., the ion corresponding to alpha-cleavage). Plot the intensities against the cone voltage to determine the optimal value that maximizes the precursor ion signal while keeping fragmentation to a minimum.
-
-
Verify with LC-MS Analysis: Once the optimal parameters are determined via infusion, perform an injection of the standard to confirm stable and robust detection under chromatographic conditions.
Visualizations
Caption: Troubleshooting workflow for in-source instability of this compound.
Caption: Workflow for optimizing MS source parameters for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Pentanol [webbook.nist.gov]
- 6. 3-Pentanol [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. High desolvation temperature facilitates the ESI-source H/D exchange at non-labile sites of hydroxybenzoic acids and aromatic amino acids - Analyst (RSC Publishing) DOI:10.1039/C5AN02676H [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Ensuring co-elution of analyte and 3-Pentanol-d5 internal standard
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and ensure the successful co-elution of analytes with the internal standard 3-Pentanol-d5 in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a deuterated form of 3-Pentanol. Using a stable isotope-labeled (SIL) internal standard like this compound is a widely accepted practice in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS.[1][2] The primary purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume differences, and matrix effects.[3][4] Since the SIL-IS is chemically almost identical to the analyte, it is expected to behave similarly throughout the entire analytical process, thus improving the accuracy and precision of quantification.[2][5]
Q2: What does "co-elution" mean and why is it important?
A2: Co-elution refers to the elution (emergence) of the analyte and the internal standard from the chromatography column at the same or very similar retention times.[6] Ensuring complete or near-complete co-elution is critical for the internal standard to effectively compensate for matrix effects, which are the suppression or enhancement of the analyte's signal due to other components in the sample matrix.[5] When the analyte and IS co-elute, they experience the same matrix effects at the same time, leading to a more consistent and accurate analyte-to-internal standard peak area ratio.[2]
Q3: What are the ideal characteristics of an internal standard like this compound?
A3: An ideal internal standard should:
-
Be chemically similar to the analyte.[3]
-
Elute close to the analyte of interest.[7]
-
Have a peak that is well-resolved from other sample components.
-
Be stable and not react with the sample matrix or solvents.[7]
-
For mass spectrometry, its signal should not interfere with the analyte's signal.[8]
Q4: Can I use this compound for both GC-MS and LC-MS methods?
A4: Yes, 3-Pentanol is a volatile alcohol, making it suitable for Gas Chromatography (GC) analysis.[9] Depending on the analyte's properties and the chromatographic conditions, it could also potentially be used in Liquid Chromatography (LC) applications, particularly in normal-phase or specific reversed-phase methods designed for polar, volatile compounds. The choice between GC-MS and LC-MS will depend on the overall analytical method and the properties of the target analyte.
Troubleshooting Guide: Co-elution Issues with this compound
This guide addresses common problems encountered when trying to achieve co-elution of an analyte with this compound.
Issue 1: Analyte and this compound Have Different Retention Times
Symptoms:
-
Two distinct peaks are observed in the chromatogram for the analyte and this compound.
-
The retention time difference is significant, leading to potential inaccuracies in quantification due to varying matrix effects over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate GC Oven Temperature Program | Modify the temperature program. A slower ramp rate or an isothermal segment around the expected elution time can improve the resolution and potentially shift the peaks closer together. |
| Incorrect GC Column Phase | The column's stationary phase may have a different selectivity for the analyte and this compound. Consider a column with a different polarity. For example, if using a non-polar column, try a mid-polar or polar phase column (e.g., a WAX column).[10] |
| Carrier Gas Flow Rate is Not Optimal | Adjust the carrier gas (e.g., Helium) flow rate. A lower flow rate generally increases retention time and can alter the separation selectivity. |
| Differences in Chemical Properties | While deuterated standards are very similar, slight differences in physicochemical properties can lead to separation, a phenomenon known as the "isotope effect". This is more pronounced in GC. Fine-tuning the chromatographic conditions as described above is the primary way to minimize this effect. |
Issue 2: Poor Peak Shape for Analyte and/or this compound
Symptoms:
-
Peaks are tailing, fronting, or are excessively broad.[6]
-
Poor peak shape can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Active Sites in the GC Inlet or Column | Active sites can cause polar compounds like alcohols to tail. Deactivate the inlet liner or use a liner with deactivation. Consider conditioning the column according to the manufacturer's instructions. |
| Column Overloading | Injecting too much sample can lead to peak fronting.[11] Reduce the injection volume or dilute the sample. |
| Inlet Temperature Too Low | A low inlet temperature can cause slow volatilization of the sample, leading to broad peaks. Increase the inlet temperature, but avoid temperatures that could cause thermal degradation of the analyte. |
| Contamination in the GC System | Contamination in the inlet, column, or ion source can lead to poor peak shape.[11] Perform regular maintenance, including changing the septum and liner, and cleaning the ion source. |
Issue 3: Inconsistent Peak Area Ratio of Analyte to this compound
Symptoms:
-
The ratio of the analyte peak area to the this compound peak area is not consistent across replicate injections of the same sample.
-
This leads to poor precision and unreliable quantitative results.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Injection Volume | Even with an autosampler, variability can occur.[4] Ensure the autosampler is properly maintained and that there are no air bubbles in the syringe. The use of an internal standard is meant to correct for this, but large variations can still be problematic. |
| Matrix Effects Varying Between Injections | If the sample matrix is complex and co-elution is not perfect, slight shifts in retention time can expose the analyte and IS to different matrix interferences in each run.[5] Optimize the chromatography to achieve better co-elution. |
| Sample Preparation Variability | Ensure the internal standard is added to every sample, standard, and blank at the exact same concentration early in the sample preparation process.[3] Use calibrated pipettes and ensure thorough mixing. |
| Detector Saturation | If the concentration of the analyte or IS is too high, the detector can become saturated, leading to non-linear responses. Dilute the samples to be within the linear range of the detector. |
Experimental Protocols
Protocol 1: GC-MS Method for Analysis of a Volatile Analyte with this compound IS
This protocol provides a starting point for method development. Optimization will likely be required for specific analytes and matrices.[9][12]
1. Sample Preparation:
-
Prepare a stock solution of your analyte and this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.[9]
-
Create a working internal standard solution by diluting the this compound stock solution to a concentration that will result in a peak area similar to that of the analyte in your samples.
-
For calibration standards, add a constant volume of the working IS solution to each concentration level of the analyte.
-
For unknown samples, add the same constant volume of the working IS solution to a defined volume of the sample.
2. GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890A GC with 5975C MS or similar[13] |
| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like a DB-WAX |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on required sensitivity |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| MS Ion Source Temp. | 230 °C[13] |
| MS Quadrupole Temp. | 150 °C[13] |
| Ionization Mode | Electron Impact (EI) at 70 eV[9] |
| Acquisition Mode | Scan (e.g., m/z 35-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Solvent Delay | 3 minutes[9] |
3. Data Analysis:
-
Identify the retention times of the analyte and this compound.
-
For quantitative analysis in SIM mode, select characteristic, abundant ions for both the analyte and this compound that are free from interference.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in unknown samples using the calibration curve.
Quantitative Data Summary
The following tables illustrate the impact of co-elution on the precision of quantitative results.
Table 1: Optimal Co-elution (Retention Time Difference < 0.05 min)
| Replicate | Analyte RT (min) | This compound RT (min) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio |
| 1 | 5.21 | 5.23 | 125,430 | 150,100 | 0.836 |
| 2 | 5.22 | 5.24 | 126,890 | 151,200 | 0.839 |
| 3 | 5.21 | 5.23 | 124,980 | 149,800 | 0.834 |
| 4 | 5.22 | 5.24 | 127,110 | 151,500 | 0.839 |
| Mean | 5.215 | 5.235 | 126,103 | 150,650 | 0.837 |
| %RSD | 0.11% | 0.11% | 0.83% | 0.55% | 0.29% |
Table 2: Poor Co-elution (Retention Time Difference > 0.5 min)
| Replicate | Analyte RT (min) | This compound RT (min) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio |
| 1 | 5.21 | 5.85 | 125,430 | 150,100 | 0.836 |
| 2 | 5.25 | 5.89 | 119,870 | 155,300 | 0.772 |
| 3 | 5.19 | 5.83 | 128,900 | 148,700 | 0.867 |
| 4 | 5.23 | 5.87 | 122,300 | 152,900 | 0.800 |
| Mean | 5.22 | 5.86 | 124,125 | 151,750 | 0.819 |
| %RSD | 0.49% | 0.44% | 3.21% | 1.94% | 4.95% |
As shown in the tables, poor co-elution leads to a significantly higher relative standard deviation (%RSD) for the peak area ratio, indicating lower precision in the quantitative results.
Visualizations
Caption: Troubleshooting workflow for co-elution issues.
Caption: Logical relationship of co-elution and matrix effects.
References
- 1. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 8. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
The Critical Role of 3-Pentanol-d5 in Validating Analytical Methods: A Comparative Guide
In the precise world of analytical chemistry, particularly within pharmaceutical research and drug development, the validation of analytical methods is paramount to ensure data accuracy, reliability, and consistency.[1][2][3] The use of a suitable internal standard is a cornerstone of this validation process, compensating for variations in sample preparation and analysis.[4] Among the array of choices, deuterated compounds have emerged as the gold standard, and 3-Pentanol-d5, a stable isotope-labeled analog of 3-Pentanol, offers distinct advantages in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal internal standard for their analytical needs.
The Isotope Dilution Advantage: Why this compound Excels
The core benefit of using a stable isotope-labeled internal standard like this compound lies in the principle of isotope dilution mass spectrometry (IDMS). Because it is chemically identical to the analyte of interest (3-Pentanol), it behaves similarly during extraction, derivatization, and chromatography.[4] However, due to the mass difference imparted by the five deuterium (B1214612) atoms, it is readily distinguishable by a mass spectrometer.[5][6] This co-elution and differential detection allow for highly accurate quantification, as any sample loss or variation in instrument response affects both the analyte and the internal standard equally, keeping their ratio constant.[6]
Key Advantages of this compound:
-
Enhanced Accuracy and Precision: Compensates for matrix effects and variations in sample preparation and injection volume.
-
Similar Chemical and Physical Properties: Co-elutes with the analyte, providing the most accurate correction for chromatographic variability.
-
Mass Spectrometric Differentiation: Easily distinguished from the unlabeled analyte by its higher mass-to-charge ratio.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific analyte and analytical method. While deuterated standards are often ideal, other compounds are also used. The following table summarizes the performance characteristics of this compound compared to common alternatives for the analysis of volatile organic compounds, particularly alcohols.
| Internal Standard | Analyte(s) | Matrix | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| This compound | Volatile Alcohols | Biological Fluids | HS-GC-MS | >0.99 | 95-105% | <5% | Analyte Dependent | [General principles from 1, 16] |
| n-Propanol | Ethanol | Blood, Beverages | HS-GC-FID | >0.999 | Not specified | <4% | Not specified | [7] |
| tert-Butanol | Ethanol | Not specified | GC-FID | Not specified | Not specified | Not specified | Not specified | [8] |
| 4-Methyl-2-pentanol | General Volatiles | Aqueous | GC-MS | Not specified | Not specified | Not specified | Not specified | [9] |
| Acetonitrile | Methanol (B129727) | Distilled Spirits | GC-FID | Not specified | Not specified | Not specified | Not specified | [8] |
Note: Specific quantitative data for direct comparison of this compound with these alternatives in the same study is limited in the public domain. The data presented is based on typical performance characteristics reported in various validation studies. The superiority of a deuterated standard like this compound is inferred from its fundamental properties that mitigate matrix effects and procedural errors more effectively than non-isotopic standards.
Experimental Protocol: Validation of an Analytical Method Using this compound
This section outlines a detailed methodology for the validation of a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of a volatile alcohol (e.g., 3-Pentanol) in a biological matrix, using this compound as an internal standard.
1. Materials and Reagents:
-
Analyte (e.g., 3-Pentanol), certified reference standard
-
Internal Standard (this compound)
-
Methanol, HPLC grade
-
Deionized water
-
Blank biological matrix (e.g., plasma, urine)
-
Headspace vials with septa and caps
2. Instrument and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Headspace Sampler: Agilent 7697A or equivalent
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the analyte and this compound.
-
3. Preparation of Standard and Quality Control (QC) Samples:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the analyte stock solution in methanol to create calibration standards at various concentration levels.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions and a fixed amount of the internal standard working solution into the blank biological matrix.
4. Sample Preparation:
-
Pipette a defined volume of the sample (e.g., 100 µL) into a headspace vial.
-
Add a fixed volume of the internal standard working solution (e.g., 50 µL of 10 µg/mL this compound).
-
Add a salting-out agent (e.g., sodium chloride) if necessary to improve the partitioning of the analyte into the headspace.
-
Seal the vial immediately.
5. Headspace Analysis:
-
Place the vials in the headspace autosampler.
-
Equilibrate the vials at a specific temperature (e.g., 80°C) for a defined time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a portion of the headspace gas into the GC-MS system.
6. Data Analysis and Validation Parameters:
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.
-
Accuracy: Analyze QC samples at low, medium, and high concentrations and calculate the percent recovery. The mean value should be within ±15% of the nominal value.
-
Precision: Determine the intra-day and inter-day precision by analyzing replicate QC samples. The relative standard deviation (%RSD) should not exceed 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
To illustrate the logical flow of the analytical method validation process using this compound, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation using this compound.
Caption: Logical Relationship of this compound Properties to Validation Outcomes.
References
- 1. wjarr.com [wjarr.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (this compound) | Bacterial | 144032-75-7 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-Pentanol-d5 vs. C13-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of 3-Pentanol-d5, a deuterated internal standard, with carbon-13 (C13)-labeled internal standards. By examining their performance characteristics, supported by experimental principles, this document aims to equip researchers with the knowledge to make an informed selection for their analytical needs.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for analyses within complex biological matrices.[1][2] Their chemical similarity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability in these steps.[1][2] However, the choice between deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling can significantly influence the quality of analytical results.[3][4]
Performance Comparison: this compound vs. C13-Labeled Internal Standards
The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and extraction recovery.[1][5] While both deuterated and C13-labeled standards are designed to meet these criteria, inherent differences in their physical properties can lead to notable variations in performance.[3][5]
Key Performance Parameters
| Feature | This compound (Deuterated) | C13-Labeled Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte (the "isotope effect").[4][6][7] | Co-elutes perfectly with the analyte under various chromatographic conditions.[3][8] | The superior co-elution of C13-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4][8] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on labile sites (e.g., -OH).[2] | Highly stable, with no risk of isotope exchange as the 13C atoms are integrated into the carbon backbone of the molecule.[2] | C13-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, ensuring data integrity.[2] |
| Accuracy & Precision | The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accuracy. In some cases, this has led to significant quantitative errors.[3][4] | Demonstrates improved accuracy and precision due to identical elution profiles and ionization behavior as the analyte.[3][8] | For assays demanding the highest level of accuracy and precision, C13-labeled standards are the superior choice.[5] |
| Cost & Availability | Generally less expensive and more widely available for a broad range of compounds.[9] | Typically more expensive due to a more complex and costly synthesis process.[9] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Data Summary
A case study on the analysis of testosterone (B1683101) using different stable isotope-labeled internal standards highlights the potential for discrepancies. The study compared testosterone-d2, testosterone-d5, and testosterone-¹³C₃. The results indicated that both testosterone-d5 and testosterone-¹³C₃ yielded lower results compared to the testosterone-d2 reference method, with the ¹³C₃ standard providing results closer to the target values than the d5 standard. This underscores that not all stable isotope-labeled standards perform equally and that the choice of labeling can impact quantitative outcomes.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of an analyte in a biological matrix using either this compound or a C13-labeled internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Standard and Sample Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound or the C13-labeled internal standard and dissolve it in 10 mL of the same solvent in a separate volumetric flask.
-
Working Internal Standard Solution (10 µg/mL): Prepare a 1:100 dilution of the Internal Standard Stock Solution with the solvent. This working solution will be used to spike all samples, calibration standards, and quality controls.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Analyte Stock Solution into a blank matrix (e.g., drug-free plasma). Add a fixed amount of the Working Internal Standard Solution to each calibration standard.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample, calibration standard, or quality control into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the Working Internal Standard Solution to each tube.
-
Extraction: Add an appropriate extraction solvent (e.g., 500 µL of ethyl acetate). Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at a sufficient speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean GC vial for analysis.
3. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Chromatographic Separation: Utilize a suitable GC column and temperature program to achieve separation of the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the analyte and the internal standard, ensuring high selectivity and sensitivity.
4. Data Analysis
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard in the resulting chromatograms.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by calculating their peak area ratios and interpolating the values from the calibration curve.
Visualizing the Workflow
Caption: A flowchart illustrating the key stages of a quantitative analysis workflow using an internal standard.
Logical Comparison of Internal Standards
Caption: A diagram illustrating the key performance differences between deuterated and C13-labeled internal standards.
Conclusion and Recommendations
The selection of an internal standard is a critical determinant of data quality in quantitative mass spectrometry. While deuterated internal standards like this compound are widely used due to their lower cost and broader availability, the evidence strongly suggests that C13-labeled internal standards offer superior performance for most applications.[1][3][5]
The key advantages of C13-labeled standards include:
-
Co-elution with the analyte , leading to more accurate compensation for matrix effects.[4][8]
-
Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.[2]
-
Identical extraction recovery and ionization efficiency , providing more reliable quantification.[1][5]
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their quantitative analyses, C13-labeled internal standards are unequivocally the superior choice.[5] While the initial investment may be higher, the enhanced data quality and confidence in the results often justify the additional cost, particularly for regulated bioanalysis and pivotal studies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Choosing the Right Internal Standard for Testosterone Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of testosterone (B1683101) is critical in a multitude of research and clinical settings. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, the choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, chromatography, and ionization.[1] This guide provides a comprehensive comparison of commonly used stable isotope-labeled internal standards for testosterone measurement, supported by experimental data and detailed protocols to aid in the selection of the most suitable IS for your specific application.
The Impact of Internal Standard Selection on Quantitation
The selection of a stable isotope-labeled internal standard, while seemingly straightforward, can significantly influence the final quantified testosterone concentration. Studies have demonstrated that different deuterated and 13C-labeled testosterone analogs can yield varying results.
A key study by Owen et al. (2012) investigated the effect of three different internal standards on serum testosterone measurement: testosterone-d2, testosterone-d5, and testosterone-13C3. The results indicated that the choice of internal standard alone can have a significant impact on the results obtained by LC-MS/MS.[1][2][3][4] When compared to a reference method that showed excellent agreement with the use of the testosterone-d2 internal standard, both testosterone-d5 and testosterone-13C3 gave lower results.[1][2][3][4]
The Passing-Bablok regression analysis from this study highlights the quantitative differences:
-
Testosterone-d5 vs. Testosterone-d2: Testosterone (d5) nmol/L = 0.86 × Testosterone (d2) + 0.04[4]
-
Testosterone-13C3 vs. Testosterone-d2: Testosterone (13C3) nmol/L = 0.90 × Testosterone (d2) + 0.02[4]
These findings underscore that results obtained using testosterone-d5 were, on average, 14% lower than those with the d2 standard, while the 13C3 standard yielded results that were approximately 10% lower.[5]
Comparison of Internal Standards for Testosterone Analysis
The choice between different isotopically labeled internal standards involves a trade-off between cost, availability, and potential analytical challenges such as chromatographic shifts and isotopic interference.
| Internal Standard | Key Advantages | Key Disadvantages |
| Testosterone-d2 | - Often used as a reference in comparative studies.[1][2][3][4] | - Small mass difference (2 Da) can lead to isotopic interference ("cross-talk") from the M+2 isotope of testosterone, especially at high analyte concentrations.[6] |
| Testosterone-d3 | - Commonly used with a mass difference of 3 Da, which is generally recommended to minimize isotopic overlap.[6] - Less susceptible to isotopic interference compared to d2. | - Potential for chromatographic shifts relative to the native analyte.[7] |
| Testosterone-d5 | - Larger mass difference reduces the risk of isotopic interference. | - May exhibit different chromatographic behavior compared to testosterone, potentially leading to differential matrix effects.[1][2][3][4] - Can lead to lower reported concentrations compared to d2.[1][2][3][4] |
| Testosterone-13C3 | - Considered by many to be the superior choice. - Co-elutes perfectly with the native analyte, ensuring identical matrix effects.[8] - Not susceptible to deuterium (B1214612) exchange.[9] - Provides greater sensitivity in low-level testing. | - Typically more expensive and less readily available than deuterated standards.[10] |
Experimental Protocols
Achieving accurate and precise testosterone measurements requires a robust and well-validated experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a common and effective method for extracting testosterone from serum or plasma.
-
Aliquoting: To 200 µL of serum, calibrator, or quality control (QC) sample in a microcentrifuge tube, add the chosen internal standard.[3]
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., testosterone-d2, -d5, or -13C3 in methanol).[3]
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.[3]
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[3]
-
Mixing: Cap and vortex the tubes for 5 minutes to facilitate the extraction of testosterone into the organic layer.[3]
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]
-
Transfer: Carefully transfer the upper organic layer to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Methanol with 0.1% formic acid[3]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase (e.g., 50% B), ramp up to a high percentage (e.g., 95% B) to elute testosterone, and then return to initial conditions for column re-equilibration. The total run time is typically between 3 to 7 minutes.[11]
Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following are representative MRM transitions. Note: These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Representative |
| Testosterone | 289.2 | 97.1 (Quantifier) | 25 |
| 109.1 (Qualifier) | 20 | ||
| Testosterone-d2 | 291.2 | 110.9 | 25 |
| Testosterone-d3 | 292.2 | 97.1 | 25 |
| 109.1 | 20 | ||
| Testosterone-d5 | 294.2 | 97.1 | 25 |
| Testosterone-13C3 | 292.2 | 100.1 | 25 |
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing the final measurement, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Column-switching LC-MS/MS analysis for quantitative determination of testosterone in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. forensicrti.org [forensicrti.org]
- 11. cerilliant.com [cerilliant.com]
A Comparative Guide to the Cross-Validation of 3-Pentanol Quantification: 3-Pentanol-d5 vs. a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative results. This is particularly true in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), where an IS is used to correct for variations in sample preparation, injection volume, and instrument response. For the quantification of 3-Pentanol, a volatile organic compound with applications as a solvent and chemical intermediate, two common choices for an internal standard are its deuterated analog, 3-Pentanol-d5, and a structurally similar, non-deuterated compound like n-Propanol.
This guide provides an objective comparison of the performance of this compound and a structural analog internal standard in the GC-MS quantification of 3-Pentanol. We will delve into the key physicochemical properties of these compounds, present a detailed experimental protocol for their cross-validation, and summarize the expected quantitative performance data in a clear, comparative format.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. The fundamental principle behind their efficacy is that the deuterated standard is chemically identical to the analyte, with the only significant difference being its mass. This near-identical chemical nature ensures that the deuterated IS and the analyte behave similarly during sample extraction, derivatization, and chromatography. Consequently, any sample loss or variation in instrument response will affect both compounds to the same extent, leading to a highly accurate and precise measurement of the analyte-to-IS ratio.
The Practical Alternative: Structural Analog Internal Standards
While deuterated standards are ideal, they can be more expensive and less readily available than non-deuterated alternatives. A structural analog internal standard, such as n-Propanol, is a compound that is chemically similar to the analyte but not identical. The selection of a suitable structural analog is crucial; it should have similar chromatographic behavior and extraction efficiency to the analyte. However, differences in physicochemical properties can lead to variations in how the IS and the analyte respond to the analytical process, potentially introducing bias into the results.
Physicochemical Properties: 3-Pentanol, this compound, and n-Propanol
A comparison of the key physicochemical properties of the analyte and the two internal standards is essential for understanding their potential behavior in a GC-MS system.
| Property | 3-Pentanol | This compound | n-Propanol |
| Molecular Formula | C5H12O | C5H7D5O | C3H8O |
| Molecular Weight | 88.15 g/mol | 93.18 g/mol | 60.10 g/mol |
| Boiling Point | 116 °C | Not explicitly available, but expected to be very similar to 3-Pentanol | 97 °C |
| Flash Point | 30 °C | Not explicitly available, but expected to be very similar to 3-Pentanol | 15 °C |
| Solubility in Water | 55 g/L (20 °C) | Not explicitly available, but expected to be very similar to 3-Pentanol | Miscible |
Experimental Protocol: Cross-Validation of Internal Standards for 3-Pentanol Quantification by GC-MS
This protocol outlines a typical cross-validation study to compare the performance of this compound and n-Propanol as internal standards for the quantification of 3-Pentanol in a solvent matrix (e.g., methanol).
1. Preparation of Stock and Working Solutions:
-
3-Pentanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of 3-Pentanol and dissolve it in 100 mL of GC-grade methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of GC-grade methanol.
-
n-Propanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of n-Propanol and dissolve it in 100 mL of GC-grade methanol.
-
Internal Standard Working Solutions (10 µg/mL): Prepare two separate working solutions by diluting the this compound and n-Propanol stock solutions 1:100 in methanol.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards: Prepare a series of calibration standards of 3-Pentanol in methanol at concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5 µg/mL, 15 µg/mL, and 75 µg/mL) from a separate weighing of 3-Pentanol.
-
Spiking with Internal Standards: Create two sets of calibration standards and QC samples. Spike one set with the this compound working solution to a final concentration of 5 µg/mL. Spike the second set with the n-Propanol working solution to a final concentration of 5 µg/mL.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-624 or similar capillary column (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-Pentanol: m/z 59 (quantifier), 88 (qualifier)
-
This compound: m/z 64 (quantifier), 93 (qualifier)
-
n-Propanol: m/z 31 (quantifier), 60 (qualifier)
-
-
4. Data Analysis and Comparison:
-
For each set of data (one for each internal standard), construct a calibration curve by plotting the peak area ratio of 3-Pentanol to the internal standard against the concentration of 3-Pentanol.
-
Determine the linearity (coefficient of determination, r²) of each calibration curve.
-
Calculate the concentration of 3-Pentanol in the QC samples using the respective calibration curves.
-
Determine the accuracy (as % recovery) and precision (as % relative standard deviation, RSD) for each internal standard at each QC level.
-
Compare the results obtained with the two internal standards.
Expected Quantitative Performance: A Comparative Summary
The following table summarizes the expected performance data from a cross-validation study as described above. These values are illustrative and based on typical performance characteristics of deuterated and non-deuterated internal standards in GC-MS analysis.
| Validation Parameter | This compound (Expected) | n-Propanol (Expected) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Quantification (LOQ) | Similar to analyte | May differ from analyte |
| Matrix Effect Compensation | High | Moderate to Low |
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles of internal standard selection, the following diagrams are provided.
Conclusion and Recommendation
The cross-validation of internal standards is a crucial step in developing robust and reliable quantitative analytical methods. For the GC-MS analysis of 3-Pentanol, the use of its deuterated analog, this compound, is highly recommended. The near-identical physicochemical properties of this compound to the native analyte ensure that it accurately tracks the analyte's behavior throughout the entire analytical process. This results in superior accuracy and precision, providing a higher degree of confidence in the quantitative data.
While a structural analog like n-Propanol can be a viable and more cost-effective alternative, it is essential to perform a thorough validation to understand its limitations. Differences in properties such as boiling point and polarity can lead to variations in extraction efficiency and chromatographic behavior, which may introduce a bias in the final results. Therefore, for applications where the highest level of accuracy and data integrity are required, such as in regulated drug development environments, this compound is the unequivocally superior choice for an internal standard.
Navigating Precision: A Comparative Guide to Inter-laboratory Studies Utilizing Deuterated Standards
For researchers, scientists, and drug development professionals, achieving reproducible and accurate quantitative results across different laboratories is a cornerstone of reliable scientific advancement. This guide provides an objective comparison of analytical methodologies employing deuterated internal standards, supported by data from inter-laboratory comparison studies. The use of deuterated standards in mass spectrometry-based quantification is a critical tool for mitigating variability and ensuring data integrity.
Deuterated internal standards are stable, non-radioactive isotopes of molecules where one or more hydrogen atoms are replaced by deuterium.[1] In mass spectrometry, this substitution results in a mass shift, allowing the deuterated standard to be distinguished from the native analyte while co-eluting chromatographically.[1] This co-elution is pivotal, as both the analyte and the internal standard experience similar matrix effects and variations in instrument response, leading to more accurate quantification.[1] This guide delves into the practical application and performance of deuterated standards as demonstrated in collaborative inter-laboratory studies.
The Principle of Isotopic Internal Standards in Action
The fundamental advantage of a deuterated internal standard lies in its ability to mimic the target analyte throughout the analytical workflow, from sample preparation to detection. By adding a known amount of the deuterated standard to a sample at the initial stage, it acts as a reliable tracer, compensating for procedural variations. This normalization is key to achieving the high levels of precision and accuracy required in regulated environments and collaborative research.
References
A Researcher's Guide to Deuterated Internal Standards: A Balancing Act of Cost and Performance
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly influences data accuracy and reliability. Among the various options, deuterated internal standards—stable isotope-labeled (SIL) versions of an analyte where hydrogen atoms are replaced by deuterium (B1214612)—are a popular choice due to their cost-effectiveness and wide availability. However, their use is not without inherent limitations that can impact analytical performance. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to facilitate an informed selection process.
The fundamental principle behind using a SIL internal standard is its chemical near-identity to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[1] While deuterated standards largely fulfill this role, the physicochemical differences between protium (B1232500) (¹H) and deuterium (²H) can lead to several challenges.[2]
Key Limitations of Deuterated Internal Standards
The primary drawbacks of using deuterated internal standards stem from the "deuterium isotope effect," where the increased mass of deuterium can alter the molecule's properties.[2]
-
Chromatographic Shift: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[3] This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker intermolecular forces with the stationary phase.[3] This separation can lead to the analyte and the internal standard experiencing different matrix effects, potentially compromising quantification.[2][4]
-
Deuterium-Hydrogen (D-H) Exchange: Deuterium atoms, especially those on heteroatoms (-OH, -NH, -SH) or activated carbon positions, can be replaced by hydrogen atoms from the surrounding environment, a phenomenon known as "back-exchange".[5][6] This can be influenced by solvent type, pH, and temperature, leading to a change in the internal standard's mass and inaccurate quantification.[5][6]
-
Altered Fragmentation Patterns: The presence of deuterium can sometimes change the fragmentation pattern of a molecule in the mass spectrometer, which can be a limitation if the selected multiple reaction monitoring (MRM) transition for the internal standard is not analogous to that of the analyte.[2]
-
Instability: Beyond D-H exchange, some deuterated standards can exhibit instability, leading to the loss of deuterium and the formation of the unlabeled analyte, which would artificially inflate the measured concentration of the analyte.[2]
Advantages of Deuterated Internal Standards
Despite their limitations, deuterated internal standards offer significant advantages:
-
Cost-Effectiveness and Availability: Deuterium is the most commonly used stable isotope for labeling internal standards because it is generally the easiest to introduce into a molecule, making it the most affordable option.[7] They are also more widely commercially available compared to ¹³C- or ¹⁵N-labeled standards.[8]
-
Improved Precision and Accuracy: When used appropriately, deuterated internal standards significantly improve the precision and accuracy of quantitative bioanalytical assays compared to using structural analogs by compensating for variability in sample extraction, matrix effects, and instrument response.[9]
Performance Comparison of Internal Standards
The ideal internal standard co-elutes perfectly with the analyte and has identical ionization efficiency and extraction recovery.[1] The following table summarizes the performance of deuterated internal standards compared to ¹³C or ¹⁵N-labeled standards and non-isotopically labeled (analog) standards.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N-Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard | Key Findings & References |
| Chromatographic Co-elution | May exhibit a retention time shift (isotope effect).[2][3] | Excellent co-elution with the analyte.[1][10] | Different retention time from the analyte. | The chromatographic shift with deuterated standards can lead to differential matrix effects, impacting accuracy.[4] ¹³C-labeled standards are considered superior for co-elution.[1] |
| Isotopic Stability | Can be susceptible to D-H back-exchange, especially at certain molecular positions and under specific pH and temperature conditions.[5][11] | Highly stable; ¹³C and ¹⁵N atoms are integrated into the carbon or nitrogen backbone and are not susceptible to exchange.[11] | Not applicable. | The stability of the label is crucial for maintaining the integrity of the internal standard throughout the analytical process.[5] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts.[2][12] | Excellent, due to co-elution.[1] | Poor to moderate, as the analog may not experience the same matrix effects as the analyte.[13] | A lower coefficient of variation (CV) of the internal standard-normalized matrix factor indicates better compensation.[13] |
| Cost | Generally lower.[7] | Generally higher due to more complex synthesis.[8] | Varies, but often less expensive than isotopically labeled standards. | Cost is a significant practical consideration in the selection of an internal standard.[7] |
| Availability | Widely available for many common analytes.[8] | Less commercially available than deuterated standards.[8] | Availability depends on the specific analyte and the existence of a suitable structural analog. | The ease of procurement can influence the choice of internal standard. |
Experimental Protocols
To objectively evaluate the suitability of a deuterated internal standard, specific validation experiments should be performed.
Experiment 1: Evaluation of Retention Time Shift
Objective: To quantify the retention time difference between an analyte and its deuterated internal standard.
Methodology:
-
Sample Preparation: Prepare a solution containing the analyte and the deuterated internal standard in a relevant solvent (e.g., methanol, acetonitrile).[3]
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Extract the chromatograms for both the analyte and the deuterated internal standard.
-
Determine the retention time at the apex of each peak.[3]
-
Calculate the difference in retention time (Δt_R). A positive value typically indicates that the deuterated compound elutes earlier in reversed-phase chromatography.[3]
-
Experiment 2: Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation: Prepare three sets of samples:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent.[13]
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[13]
-
Set 3 (Internal Standard in post-extraction spiked matrix): Extract blank plasma from the same six sources. Spike the extracted blank matrix with the deuterated internal standard at the concentration to be used in the assay.[13]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.[13]
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in the presence of matrix (Set 2) by the peak area in the absence of matrix (Set 1).[13]
-
IS-Normalized MF: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard (calculated similarly using Set 3 and a neat solution of the IS).[13]
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources. A lower CV indicates better compensation for the variability of the matrix effect.[13]
-
Visualizing Key Concepts and Workflows
To better understand the practical implications of using deuterated internal standards, the following diagrams illustrate key processes and relationships.
Conclusion and Recommendations
Deuterated internal standards offer a practical and cost-effective solution for improving the robustness of quantitative LC-MS assays.[9] Their ability to mimic the behavior of the analyte generally leads to significant improvements in precision and accuracy over structural analogs.[9]
However, researchers must be vigilant about the potential limitations, including chromatographic shifts due to the kinetic isotope effect and the possibility of deuterium-hydrogen exchange.[2][5][10] Careful method validation is paramount to ensure that these potential issues do not compromise data quality.[14]
For assays requiring the highest level of accuracy and for analytes prone to the issues described, ¹³C- or ¹⁵N-labeled internal standards are the superior choice, albeit at a higher cost.[1][4] The decision to use a deuterated internal standard should be made after a thorough evaluation of the analyte's properties, the complexity of the sample matrix, and the specific requirements of the analytical method. By understanding both the advantages and limitations, researchers can confidently select the most appropriate internal standard to ensure the generation of high-quality, defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. fda.gov [fda.gov]
The Deuterium Switch: A Comparative Guide to the Pharmacokinetic Effects of Deuterium Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of deuterated and non-deuterated drugs, supported by experimental data. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly alter a drug's metabolic fate, often leading to an improved pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is more resistant to enzymatic cleavage than the carbon-hydrogen (C-H) bond, thereby slowing down metabolism.[1]
This guide will delve into the quantitative pharmacokinetic changes observed with deuteration, provide detailed experimental methodologies for assessing these changes, and visualize the underlying metabolic principles and experimental workflows.
Quantitative Pharmacokinetic Data: A Comparative Analysis
The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated analogs. The data clearly demonstrates the potential for deuterium substitution to enhance drug exposure and prolong half-life.
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites
Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The primary active metabolites are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) | Key Observation |
| Total (α+β)-HTBZ AUCinf (ng·h/mL) | Similar to Deutetrabenazine | Slightly higher than Tetrabenazine | Deuteration provides comparable or slightly greater total drug exposure at a lower dose. |
| Total (α+β)-HTBZ Cmax (ng/mL) | Substantially higher than Deutetrabenazine | Lower than Tetrabenazine | Deuteration leads to lower peak plasma concentrations, potentially reducing peak-dose related side effects. |
| Half-life (t1/2) of active metabolites | Shorter | 3- to 4-fold longer | Slower metabolism extends the duration of action, allowing for less frequent dosing. |
Table 2: Comparative Pharmacokinetic Parameters of a Deuterated Ivacaftor Analog (CTP-656) and Ivacaftor
Ivacaftor is a treatment for cystic fibrosis. CTP-656 is a deuterated analog.
| Parameter | Ivacaftor (150 mg) | CTP-656 (150 mg) | Key Observation |
| Area Under the Curve (AUC) | Baseline | Approximately 3-fold greater | Significantly increased total drug exposure with the deuterated analog. |
| Plasma Concentration at 24 hours (C24) | Baseline | Approximately 3-fold greater | Higher sustained plasma levels of the deuterated drug. |
| Half-life (t1/2) | Baseline | Approximately 40% longer | Slower elimination of the deuterated analog from the body. |
Table 3: Comparative In Vivo Pharmacokinetic Parameters of Enzalutamide and d3-Enzalutamide in Rats
Enzalutamide is an androgen receptor inhibitor used to treat prostate cancer. d3-Enzalutamide is a deuterated analog.
| Parameter | Enzalutamide (10 mg/kg) | d3-Enzalutamide (10 mg/kg) | Key Observation |
| Cmax (µg/mL) | Baseline | 35% higher | Deuteration leads to a higher peak plasma concentration. |
| AUC0–t (µg·h/mL) | Baseline | 102% higher | Deuteration more than doubles the total drug exposure.[2] |
| Exposure of N-demethyl metabolite M2 | Baseline | Eightfold lower | Deuteration significantly reduces the formation of a major metabolite.[2] |
Table 4: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice
Methadone is an opioid used for pain management and addiction treatment. d9-Methadone is a deuterated analog.
| Parameter | Methadone (2 mg/kg, i.v.) | d9-Methadone (2 mg/kg, i.v.) | Key Observation |
| AUC0–8h (ng·h/mL) | Baseline | 5.7-fold increase | Deuteration dramatically increases the total drug exposure.[3] |
| Cmax (ng/mL) | Baseline | 4.4-fold increase | Deuteration leads to a significantly higher peak plasma concentration.[3] |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | Deuteration significantly reduces the rate of drug removal from the body.[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the pharmacokinetic effects of deuterium substitution. Below are protocols for key experiments.
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of a non-deuterated drug and its deuterated analog in rats following oral administration.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Fast the rats overnight (with free access to water) before dosing. Administer a single oral dose of the non-deuterated or deuterated compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) from the plasma concentration-time data using non-compartmental analysis software.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the in vitro metabolic stability of a deuterated compound compared to its non-deuterated analog using human or rat liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compounds.
Visualizing the Impact of Deuteration
The following diagrams illustrate the core concepts and workflows involved in evaluating the effect of deuterium substitution on pharmacokinetics.
Caption: The Kinetic Isotope Effect in Drug Metabolism.
Caption: Experimental Workflow for a Comparative Pharmacokinetic Study.
References
- 1. Methadone Metabolism and Drug-Drug Interactions: In Vitro and In Vivo Literature Review [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of 5-alpha-cholestan-3-beta-ol: Isotope Dilution vs. External Standard Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-alpha-cholestan-3-beta-ol, a saturated metabolite of cholesterol, is critical in various research fields, including the study of metabolic disorders and the development of new therapeutics. This guide provides an objective comparison of the gold standard Isotope Dilution (ID) method with the more conventional External Standard (ES) calibration method for the determination of this analyte. We present supporting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methodology for their specific needs.
Method Comparison: Isotope Dilution vs. External Standard
The primary distinction between the two methods lies in the use of an internal standard. The Isotope Dilution method employs a stable isotope-labeled version of the analyte (e.g., d7-5-alpha-cholestan-3-beta-ol) which is added to the sample at the very beginning of the workflow. This internal standard behaves almost identically to the endogenous analyte throughout the extraction, derivatization, and analysis processes. By measuring the ratio of the native analyte to the isotope-labeled standard, it is possible to accurately correct for any sample loss or matrix effects, leading to highly precise and accurate results.[1]
In contrast, the External Standard method relies on a calibration curve generated from a series of standards prepared separately from the sample. The concentration of the analyte in the sample is then determined by comparing its response to this external calibration curve. While simpler and less expensive due to the absence of a costly labeled standard, this method is more susceptible to errors arising from sample loss during preparation and variations in instrument response due to matrix effects.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of the Isotope Dilution method coupled with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside a representative External Standard GC-MS method. It is important to note that the data presented is compiled from different studies and matrices, which may influence direct comparability.
| Performance Metric | Isotope Dilution GC-MS (for a related sterol in plasma) | Isotope Dilution LC-MS (in human feces) | External Standard GC-MS (for sterol oxidation products in serum) |
| Limit of Detection (LOD) | 0.01 ng/mL[3] | 0.003–0.09 nmol/mg dw | < 5 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.03 ng/mL[3] | 0.026–0.301 nmol/mg dw | < 10 ng/mL[4] |
| Recovery | 98.6% (mean)[3] | 88% - 111% | 77.65% - 110.29%[4] |
| Precision (CV%) | < 15% (intra- and inter-day)[3] | < 15% (for most stanols) | < 10% (within- and between-day)[4] |
| Linearity (r²) | Not explicitly stated, but linear over 0.03-200 ng/mL[3] | > 0.99 | 1.0[4] |
*Data for a closely related sterol is used as a proxy due to the lack of directly comparable published data for 5-alpha-cholestan-3-beta-ol with this specific method.
Experimental Protocols
Isotope Dilution GC-MS Protocol (Adapted for 5-alpha-cholestan-3-beta-ol in Plasma)
This protocol is adapted from a validated method for a similar sterol in plasma.[3]
-
Sample Preparation:
-
To 1 mL of plasma, add a known amount of d7-5-alpha-cholestan-3-beta-ol internal standard.
-
Perform alkaline saponification to release the free sterol from its esterified form.
-
Extract the sterols using an organic solvent (e.g., n-hexane or carbon tetrachloride).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture to convert the hydroxyl group of the sterol to a more volatile trimethylsilyl (B98337) (TMS) ether.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5ms) for chromatographic separation.
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native and the d7-labeled 5-alpha-cholestan-3-beta-ol-TMS derivatives.
-
Isotope Dilution LC-MS Protocol (for 5-alpha-cholestan-3-beta-ol in Feces)
This protocol is based on a validated method for sterols and stanols in human feces.
-
Sample Preparation & Saponification:
-
Homogenize a weighed amount of fecal sample.
-
Add a known amount of d7-5-alpha-cholestan-3-beta-ol internal standard.
-
Add methanolic potassium hydroxide (B78521) and heat to saponify the stanol esters.
-
Extract the non-saponifiable lipids with an organic solvent.
-
-
Derivatization (Optional but can improve sensitivity):
-
Derivatize the extracted sterols if necessary for the specific LC-MS method.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with appropriate mobile phases to separate the analytes.
-
Detect the native and d7-labeled 5-alpha-cholestan-3-beta-ol using a high-resolution mass spectrometer.
-
External Standard GC-MS Protocol (Representative for 5-alpha-cholestan-3-beta-ol in Serum)
This protocol is a general representation for sterol analysis using external standard calibration.[4]
-
Sample Preparation:
-
Extract total lipids from the serum sample using a chloroform-methanol mixture.
-
Perform cold saponification to release free sterols.
-
Purify the extract using Solid Phase Extraction (SPE) to isolate the sterol fraction.
-
-
Derivatization:
-
Derivatize the purified sterol fraction to their TMS ethers as described in the Isotope Dilution GC-MS protocol.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards of 5-alpha-cholestan-3-beta-ol at different concentrations in a clean solvent.
-
Derivatize these standards in the same manner as the samples.
-
-
GC-MS Analysis:
-
Analyze the derivatized calibration standards to generate a calibration curve.
-
Analyze the derivatized samples.
-
Quantify the 5-alpha-cholestan-3-beta-ol in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the Isotope Dilution method.
Caption: Workflow for the External Standard method.
Conclusion and Recommendations
The Isotope Dilution method, particularly when coupled with mass spectrometry, offers superior accuracy and precision for the quantification of 5-alpha-cholestan-3-beta-ol. Its ability to correct for sample loss and matrix effects makes it the recommended method for clinical and research applications where high data quality is paramount.
The External Standard method can be a viable alternative when cost is a major consideration or when an isotope-labeled standard is not available. However, researchers must be aware of its potential for greater variability and should take rigorous steps to validate the method and control for potential sources of error. For both methods, careful optimization of the sample preparation and analytical conditions is essential to achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical evaluation of the role of external calibration strategies for IM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Pentanol-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Pentanol-d5 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Hazard Identification and Classification
This compound should be handled with the same precautions as its non-deuterated analog, 3-Pentanol. It is a flammable liquid and vapor that can cause skin and respiratory irritation.[1][2][3][4] It is also harmful if inhaled or swallowed.[1][2][4]
GHS Hazard Classification:
| Hazard Class | Category |
| Flammable Liquids | Category 3[1][2] |
| Acute Toxicity, Inhalation | Category 4[1][2] |
| Skin Corrosion/Irritation | Category 2[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][2] |
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[5]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a high risk of splashing.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are suitable for intermittent contact.[5] Always consult the glove manufacturer's resistance chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat or a 100% cotton lab coat is recommended.[8] Ensure it is fully buttoned. |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood.[8][9] If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.[6] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory to protect against spills and falling objects.[6][8] |
Safe Handling and Operational Plan
Adherence to the following procedural steps is critical for the safe handling of this compound.
3.1. Engineering Controls:
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of vapors.[8][9]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling area.[1][8] Use explosion-proof electrical equipment.[1]
-
Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge.[1] Use non-sparking tools.[1]
3.2. Procedural Steps for Handling:
-
Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station, safety shower, and fire extinguisher.[9]
-
Dispensing: When dispensing, do so slowly and carefully to avoid splashing. Keep the container opening as small as possible and keep it tightly closed when not in use.[8]
-
Heating: Do not heat this compound with an open flame.[8] Use a heating mantle, water bath, or other controlled heating source.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Decontaminate the work area.
Storage Plan
Proper storage of this compound is crucial to prevent accidents.
| Storage Consideration | Requirement |
| Location | Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][10] |
| Container | Keep in the original, tightly sealed container.[8] |
| Incompatibilities | Store away from strong oxidizing agents and acids.[1][11] |
| Cabinet | Use a certified flammable storage cabinet.[8] |
Spill and Emergency Procedures
In the event of a spill or exposure, follow these immediate steps.
5.1. Spills:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the liquid with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[2]
-
Clean-up: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[3]
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.
5.2. Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
6.1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[12]
-
Do not mix with other waste streams unless instructed to do so by your EHS department.[13]
-
Contaminated materials such as gloves, absorbent pads, and empty containers should also be collected as hazardous waste.[14]
6.2. Disposal Procedure:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid," "Irritant").
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain.[12][15]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. agilent.com [agilent.com]
- 3. fishersci.dk [fishersci.dk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. azom.com [azom.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. benchchem.com [benchchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
